5,6-difluoro-1H-indazole-3-carboxylic Acid
Description
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Properties
IUPAC Name |
5,6-difluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVHNRMDLDYXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445346 | |
| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129295-33-6 | |
| Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-difluoro-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. The introduction of fluorine atoms into the indazole core can significantly enhance the metabolic stability and bioavailability of drug candidates. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on a robust and widely applicable two-step method. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in its practical application.
Introduction
The indazole scaffold is a prominent feature in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms, as seen in this compound, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability. This versatile intermediate is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies. This guide will focus on a common and effective synthetic route commencing from 3,4-difluoroaniline.
Primary Synthesis Pathway: A Two-Step Approach
A prevalent and efficient method for the synthesis of this compound involves a two-step sequence:
-
Japp-Klingemann Reaction: Formation of ethyl 5,6-difluoro-1H-indazole-3-carboxylate from 3,4-difluoroaniline.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This pathway is advantageous due to the availability of the starting materials and the generally good yields obtained in each step.
Step 1: Japp-Klingemann Reaction for the Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
The Japp-Klingemann reaction is a classical method for the synthesis of indazoles. It involves the diazotization of an aniline derivative, followed by a coupling reaction with a β-ketoester and subsequent cyclization. In this case, 3,4-difluoroaniline is the starting material.
Logical Relationship of the Japp-Klingemann Reaction
Caption: Japp-Klingemann reaction pathway.
This protocol is a representative procedure based on established methodologies.
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of 3,4-Difluoroaniline:
-
In a reaction vessel, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling and Cyclization:
-
In a separate vessel, prepare a solution of ethyl 2-chloroacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over several hours.
-
The product, ethyl 5,6-difluoro-1H-indazole-3-carboxylate, will precipitate out of the solution.
-
-
Work-up and Purification:
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
| Parameter | Value |
| Starting Material | 3,4-Difluoroaniline |
| Product | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate |
| CAS Number | 885279-04-9 |
| Molecular Formula | C₁₀H₈F₂N₂O₂ |
| Molecular Weight | 226.18 g/mol |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Step 2: Hydrolysis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed saponification followed by acidification.
Experimental Workflow for Hydrolysis
Caption: Hydrolysis of the ethyl ester.
Materials:
-
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Saponification:
-
Suspend ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Value |
| Starting Material | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate |
| Product | This compound |
| CAS Number | 129295-33-6[1] |
| Molecular Formula | C₈H₄F₂N₂O₂[1] |
| Molecular Weight | 198.13 g/mol [1] |
| Typical Yield | >90% |
| Appearance | White to off-white solid |
Alternative Synthesis Pathways
While the Japp-Klingemann route is common, other methods for the synthesis of the indazole core exist and may be adapted for this specific difluoro-substituted compound. These can include:
-
Cyclization of o-azidophenyl derivatives: This method involves the synthesis of an ortho-azido precursor which can then undergo thermal or photochemical cyclization.
-
[3+2] Cycloaddition Reactions: The reaction of a difluorinated benzyne equivalent with a diazo compound can also lead to the formation of the indazole ring system.
These alternative routes may be advantageous depending on the availability of specific starting materials and the desired substitution patterns on the indazole ring.
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-step pathway involving the Japp-Klingemann reaction followed by hydrolysis provides a reliable and high-yielding route to this important building block. The detailed protocols and data presented in this guide are intended to facilitate the efficient and reproducible synthesis of this compound by researchers in the field. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal results.
References
An In-depth Technical Guide to the Preparation of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key intermediate in the development of novel therapeutics, particularly in the field of oncology. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the efficient preparation of this valuable compound.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Consequently, this molecule is of high interest for the synthesis of biologically active compounds, including anti-cancer agents. This guide outlines a well-established synthetic route starting from commercially available 4,5-difluoroaniline.
Synthetic Pathway Overview
The preparation of this compound is achieved through a multi-step synthesis commencing with the formation of the corresponding isatin, followed by ring-opening, diazotization, and cyclization.
Caption: Synthetic route to this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis of this compound.
Preparation of 5,6-Difluoroisatin
The synthesis of the intermediate 5,6-difluoroisatin is a crucial first step. A common method is the Sandmeyer isatin synthesis starting from the corresponding aniline.
Materials:
-
4,5-Difluoroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Water
Procedure:
A detailed procedure for the synthesis of substituted isatins can be adapted from established literature methods. Typically, the aniline is reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the desired isatin.
Preparation of this compound[2]
This procedure is adapted from a patented method for the synthesis of analogous indazole-3-carboxylic acids.[2]
Materials:
-
5,6-Difluoroisatin
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Stannous chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Acetone
-
Methanol
Procedure:
-
Ring Opening: 5,6-Difluoroisatin is added to a solution of sodium hydroxide in water and gently heated until a clear solution is obtained.
-
Diazotization: The solution is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise. This reaction mixture is then added in small portions to a stirred solution of sulfuric acid in water at 0°C. The mixture is stirred for 30 minutes at this temperature.
-
Reductive Cyclization: A solution of stannous chloride in concentrated hydrochloric acid is added dropwise to the reaction mixture at 0°C. The mixture is then stirred at 25°C for 2 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed successively with water, acetone, and methanol, and then dried to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound, based on the referenced patent information.[2]
| Parameter | Value |
| Starting Material | 5,6-Difluoroisatin |
| Product | This compound |
| Melting Point | 288-293 °C |
| Appearance | Crystalline solid |
Note: The patent does not provide a specific yield for the 5,6-difluoro derivative but indicates the method is substantially the same as for a similar compound where a significant yield was obtained.
Logical Workflow for Synthesis and Purification
The overall workflow for the preparation and purification of the target compound is illustrated below.
Caption: General workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 4,5-difluoroaniline via a 5,6-difluoroisatin intermediate is a robust and well-documented method. The procedures outlined in this guide, adapted from established literature and patents, provide a clear pathway for researchers to obtain this important synthetic building block. Careful execution of the experimental protocols is essential for achieving good yields and high purity of the final product.
References
Chemical properties of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1] The indazole scaffold is a privileged structure in drug discovery, and the addition of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 129295-33-6 | [2] |
| Molecular Formula | C₈H₄F₂N₂O₂ | [2] |
| Molecular Weight | 198.13 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 288-293 °C | |
| Purity | ≥96% (HPLC) | [3] |
Synthesis
Experimental Protocol: General Synthesis of Indazole-3-Carboxylic Acids from Isatins
This protocol is a generalized procedure and may require optimization for the synthesis of this compound.
Materials:
-
Substituted Isatin (in this case, 5,6-difluoroisatin)
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Stannous Chloride (SnCl₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Acetone
-
Methanol
Procedure:
-
Ring Opening of Isatin: The substituted isatin is dissolved in an aqueous solution of sodium hydroxide and gently heated to facilitate the opening of the lactam ring.
-
Diazotization: The reaction mixture is cooled, and a solution of sodium nitrite in water is added dropwise. This intermediate solution is then added in portions to a cooled solution of sulfuric acid in water with vigorous stirring to form the diazonium salt.
-
Reduction and Cyclization: A solution of stannous chloride in hydrochloric acid is added dropwise to the cold diazonium salt solution. This effects the reduction of the diazonium group and subsequent cyclization to form the indazole ring. The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: The resulting precipitate, which is the crude this compound, is collected by filtration. The solid is then washed successively with water, acetone, and methanol to remove impurities. The product is then dried to yield the final compound.
Reactivity and Applications
This compound is primarily utilized as a chemical intermediate. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger, more complex molecules.
The presence of the fluorine atoms on the indazole ring can significantly influence the reactivity and biological activity of its derivatives. In drug design, fluorine substitution is a common strategy to modulate properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Given that derivatives of 1H-indazole-3-carboxamide have been investigated as potent and selective PAK1 (p21-activated kinase 1) inhibitors, it is plausible that this compound could serve as a precursor for novel PAK1 inhibitors with potential applications in cancer therapy.[4]
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving this compound are not documented, its derivatives are known to target various biological molecules. For instance, the general class of indazole-3-carboxamides has been explored as kinase inhibitors. A generalized workflow for the synthesis and biological evaluation of such derivatives is depicted below.
Caption: A generalized workflow for the development of bioactive compounds from this compound.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the development of new pharmaceuticals and advanced materials. While detailed spectroscopic and reactivity data are not extensively available in the public literature, its structural similarity to other well-studied indazole derivatives suggests a wide range of possible chemical transformations and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Spectroscopic Data of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5,6-difluoro-1H-indazole-3-carboxylic acid (CAS Number: 129295-33-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this molecule in fields such as drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₄F₂N₂O₂[1]
-
Molecular Weight: 198.13 g/mol [1]
-
CAS Number: 129295-33-6[1]
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 - 14.5 | br s | - | -COOH |
| ~13.0 - 13.5 | br s | - | -NH |
| ~8.0 - 8.2 | t | ~8-10 | H-4 |
| ~7.7 - 7.9 | t | ~8-10 | H-7 |
Predicted based on typical chemical shifts for carboxylic acid and indazole protons in a DMSO-d₆ solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~150 (dd) | C-5 (C-F) |
| ~148 (dd) | C-6 (C-F) |
| ~140 | C-7a |
| ~125 | C-3a |
| ~122 | C-3 |
| ~115 (d) | C-4 (C-F) |
| ~105 (d) | C-7 (C-F) |
Predicted based on the analysis of similar fluorinated aromatic and indazole compounds. The presence of fluorine atoms will cause splitting of the signals for adjacent carbons (d = doublet, dd = doublet of doublets).
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -130 to -140 | m | - | F-5, F-6 |
Predicted based on typical chemical shifts for fluorine atoms on a benzene ring.
IR (Infrared) Spectroscopy Data
Table 4: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-2500 | O-H stretch | Carboxylic acid, broad |
| ~3100-3000 | N-H stretch | Indazole |
| ~1720-1680 | C=O stretch | Carboxylic acid |
| ~1620-1580 | C=C stretch | Aromatic ring |
| ~1200-1000 | C-F stretch | Aryl fluoride |
Predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
MS (Mass Spectrometry) Data
Table 5: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 198.02 | [M]⁺ (Molecular ion) |
| 181.02 | [M-OH]⁺ |
| 153.02 | [M-COOH]⁺ |
| 125.01 | [M-COOH-N₂]⁺ |
Predicted based on the molecular weight of the compound and common fragmentation patterns for carboxylic acids.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of -100 to -200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.
IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Pivotal Role of 5,6-Difluoro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Difluoro-1H-indazole-3-carboxylic acid has emerged as a critical structural motif and a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for oncology.[1][2] While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, most notably as potent enzyme inhibitors. The strategic incorporation of fluorine atoms into the indazole ring enhances the metabolic stability and bioavailability of the resulting drug candidates, making this scaffold highly attractive for pharmaceutical development.[2] This technical guide provides an in-depth overview of the biological activities of derivatives of this compound, focusing on their role as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Core Biological Activity: Kinase Inhibition
Derivatives of the 1H-indazole-3-carboxylic acid scaffold have been extensively investigated as inhibitors of various protein kinases.[3] These enzymes are crucial regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[3] The indazole core can act as a bioisostere of the purine ring in ATP, enabling it to competitively bind to the kinase active site.[4] The nitrogen atoms of the indazole ring form key hydrogen bond interactions with the hinge region of the kinase, a critical factor for binding affinity.[4]
Targeted Signaling Pathways
Indazole-based inhibitors have been shown to target several key signaling pathways implicated in cancer progression, including:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6] Inhibition of VEGFR signaling can stifle tumor growth.[5]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5]
-
JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription pathway is crucial for cytokine-mediated signaling and is often implicated in inflammatory diseases and cancers.
-
p21-Activated Kinase 1 (PAK1) Signaling: Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer therapies.[7]
Quantitative Data: Bioactivity of this compound Derivatives
Table 1: Kinase Inhibition Profile of Representative Indazole Derivatives
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 | [7] |
| Axitinib (Indazole-based) | VEGFR1 | - | [6] |
| VEGFR2 | - | [6] | |
| VEGFR3 | - | [6] | |
| Pazopanib (Indazole-based) | VEGFR1-3 | - | [6] |
| PDGFRα/β | - | [6] | |
| KIT | - | [6] | |
| Fedratinib (Indazole-based) | JAK2 | 6 | [8] |
| JAK3 | 169 | [8] | |
| FLT3 | 25 | [8] | |
| RET | 17 | [8] | |
| CS12192 (Indazole-based) | JAK3 | 11 | [8] |
Table 2: Anti-proliferative Activity of Representative Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazole derivative (2f) | Various cancer cell lines | 0.23–1.15 | [9][10] |
| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 | [11] |
| HEK-293 (normal cell) | 33.2 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data in drug discovery. Below are methodologies for key assays used to evaluate the biological activity of indazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[6]
Materials:
-
Indazole-based test compound
-
Target protein kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the indazole-based test compound in the assay buffer.
-
Kinase Reaction Setup: In the wells of a white assay plate, add the serially diluted compounds.
-
Reaction Initiation: Add a master mix containing the kinase, substrate, and ATP to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Indazole-based test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole-based compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.[11]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole-based inhibitors and a general workflow for kinase inhibitor discovery.
Caption: Simplified VEGFR signaling pathway illustrating the point of inhibition by indazole-based compounds.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion
This compound is a highly valuable scaffold in the design and synthesis of novel drug candidates, particularly in the field of oncology. Its derivatives have demonstrated potent and selective inhibition of various protein kinases, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells. The fluorination of the indazole ring contributes favorably to the pharmacokinetic properties of these compounds. The data and protocols presented in this guide underscore the importance of this chemical entity and provide a foundational resource for researchers and drug development professionals working to advance new cancer therapies. Further exploration and optimization of derivatives based on the this compound core hold considerable promise for the future of targeted cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Synthesis of 5,6-difluoro-1H-indazole-3-carboxylic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid and its derivatives, crucial building blocks in medicinal chemistry. The unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity, make these compounds highly valuable in the development of novel therapeutics. This document details the synthetic pathways, experimental protocols, and key data for the preparation of the core indazole and its subsequent derivatization into esters and amides.
Core Synthesis: this compound
The primary route for the synthesis of this compound involves a multi-step process starting from the corresponding substituted isatin, 5,6-difluoroisatin. This method, adapted from established procedures, provides a reliable pathway to the desired indazole core.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure described in patent EP0358903A2 for the synthesis of indazole-3-carboxylic acids.
Materials:
-
5,6-Difluoroisatin
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Stannous chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Water
-
Acetone
-
Methanol
Procedure:
-
Ring Opening: A solution of sodium hydroxide in water is prepared. 5,6-Difluoroisatin is added to this solution, and the mixture is gently heated until all the solid dissolves, forming the sodium salt of the ring-opened intermediate.
-
Diazotization: The solution from the previous step is cooled to 0°C. A solution of sodium nitrite in water is then added dropwise to the reaction mixture. This mixture is subsequently poured in small portions, with vigorous stirring, into a pre-cooled solution of sulfuric acid in water at 0°C. The resulting mixture is stirred for 30 minutes at 0°C to form the diazonium salt.
-
Reduction and Cyclization: A solution of stannous chloride in concentrated hydrochloric acid is added dropwise to the reaction mixture at 0°C. After the addition is complete, the mixture is stirred at 25°C for 2 hours.
-
Isolation: The resulting precipitate is collected by filtration. The solid is washed successively with water, acetone, and methanol.
-
Drying: The collected solid is dried to yield this compound.
Quantitative Data
| Compound | Starting Material | Melting Point (°C) |
| This compound | 5,6-Difluoroisatin | 288-293 |
Synthesis of this compound Derivatives
The carboxylic acid moiety at the 3-position of the indazole ring serves as a versatile handle for the synthesis of various derivatives, most notably esters and amides. These derivatives are often sought after in drug discovery programs to modulate the physicochemical and pharmacokinetic properties of the parent molecule.
Esterification: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Ester derivatives can be readily prepared through standard acid-catalyzed esterification procedures.
Caption: Workflow for the esterification of the core indazole.
Materials:
-
This compound
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: this compound is suspended in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reaction: The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution, followed by water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure ethyl 5,6-difluoro-1H-indazole-3-carboxylate.
Amidation: Synthesis of 5,6-difluoro-1H-indazole-3-carboxamides
Amide derivatives are synthesized via coupling of the carboxylic acid with a desired amine using a suitable coupling agent.
Caption: Workflow for the amide coupling of the core indazole.
Materials:
-
This compound
-
Desired amine (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate
Procedure:
-
Activation: To a solution of this compound in anhydrous DMF, the coupling agent and a non-nucleophilic base are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Coupling: The desired amine is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acidic solution, a saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude amide is purified by column chromatography to yield the final product.
Quantitative Data for Derivatives
| Derivative | Synthesis Method | Key Reagents |
| Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | Esterification | Ethanol, Sulfuric Acid |
| 5,6-difluoro-1H-indazole-3-carboxamide (general) | Amide Coupling | Amine (R-NH₂), Coupling Agent, Base |
This guide provides a foundational understanding of the synthesis of this compound and its primary derivatives. The detailed protocols and workflows are intended to assist researchers in the efficient and successful preparation of these valuable compounds for application in drug discovery and development.
5,6-Difluoro-1H-indazole-3-carboxylic Acid: A Privileged Fragment in the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. Within this class of compounds, 5,6-difluoro-1H-indazole-3-carboxylic acid has emerged as a particularly valuable fragment for drug discovery. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indazole ring enhances the molecule's physicochemical properties, such as metabolic stability and bioavailability, making it an attractive starting point for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and application of this compound as a fragment in drug discovery, with a specific focus on its role in the development of potent p21-activated kinase 1 (PAK1) inhibitors.
Physicochemical Properties of the Core Fragment
This compound is an off-white to yellow solid with the following key properties:
| Property | Value | Reference |
| CAS Number | 129295-33-6 | [4] |
| Molecular Formula | C₈H₄F₂N₂O₂ | [4] |
| Molecular Weight | 198.13 g/mol | [4] |
| Appearance | Off-white to yellow solid | [1][2] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage | 0 - 8 °C | [1] |
Synthesis of the Core Fragment and Key Derivatives
The synthesis of this compound and its subsequent elaboration into therapeutically relevant carboxamides are critical steps in its application in drug discovery.
Synthesis of this compound
A common and effective method for the synthesis of 1H-indazole-3-carboxylic acids involves the ring-opening and subsequent recyclization of isatin derivatives. The following is a representative protocol adapted from general procedures for this class of transformation.
Experimental Protocol:
Step 1: Ring opening of 4,5-Difluoroisatin
-
To a stirred solution of 4,5-difluoroisatin (1.0 eq) in aqueous sodium hydroxide (2 M), add hydrogen peroxide (30% w/w, 3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3, which results in the precipitation of 2-amino-4,5-difluorobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Diazotization and Cyclization
-
Suspend the 2-amino-4,5-difluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow for Synthesis
Caption: Synthetic route for this compound.
Synthesis of 1H-Indazole-3-carboxamide Derivatives
The carboxylic acid moiety of the core fragment serves as a convenient handle for derivatization, most commonly through amide bond formation, to explore the structure-activity relationship (SAR).
Experimental Protocol (General Amide Coupling): [1]
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Add triethylamine (TEA) (3.0 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Targeting p21-Activated Kinase 1 (PAK1)
Fragment-based screening has identified 1H-indazole-3-carboxamides, which can be readily synthesized from the this compound core, as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5][6][7] PAK1 is a serine/threonine kinase that is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is implicated in tumor progression.[5][6][7]
Quantitative Data: PAK1 Inhibition
A study by Zhang et al. (2020) demonstrated that 1H-indazole-3-carboxamide derivatives exhibit potent inhibitory activity against PAK1. A representative compound from this series, compound 30l , displayed an IC₅₀ of 9.8 nM.[5][6][7] The structure-activity relationship (SAR) from this study highlights the importance of specific substitutions on the indazole core and the carboxamide nitrogen for achieving high potency and selectivity.
| Compound ID | R Group (at carboxamide nitrogen) | PAK1 IC₅₀ (nM) |
| 87b | 4-(4-methylpiperazin-1-yl)phenyl | 159 |
| 87c | 4-(4-ethylpiperazin-1-yl)phenyl | 52 |
| 87d | 4-(4-isopropylpiperazin-1-yl)phenyl | 16 |
| 30l | 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl | 9.8 |
Data adapted from Zhang et al., European Journal of Medicinal Chemistry, 2020, 203, 112517.[6]
PAK1 Signaling Pathway
PAK1 is a central node in multiple signaling pathways that regulate cell migration and invasion. Its activation is initiated by upstream signals such as growth factors and extracellular matrix engagement, which in turn activate small GTPases like Rac1 and Cdc42. Activated PAK1 then phosphorylates a variety of downstream substrates that control cytoskeletal dynamics and gene expression.
PAK1 Signaling Pathway Diagram
Caption: PAK1 signaling pathway and the inhibitory action of indazole derivatives.
Key Experimental Protocols
In Vitro Kinase Assay: PAK1 Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.
Experimental Protocol (ADP-Glo™ Kinase Assay): [8][9][10]
-
Reagent Preparation:
-
Prepare serial dilutions of the 5,6-difluoro-1H-indazole-3-carboxamide test compounds in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human PAK1 enzyme in kinase buffer.
-
Prepare a substrate/ATP mixture containing a suitable PAK1 substrate (e.g., PAKtide) and ATP at a concentration near the Km for PAK1.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 1 µL of the test compound solution or DMSO as a vehicle control.
-
Add 2 µL of the PAK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Workflow for In Vitro Kinase Assay
Caption: General workflow for the ADP-Glo™ kinase inhibition assay.
Cell-Based Assays: Migration and Invasion
The effect of 5,6-difluoro-1H-indazole-3-carboxamide derivatives on cancer cell motility can be assessed using transwell migration and invasion assays with a relevant cell line, such as the highly metastatic triple-negative breast cancer cell line MDA-MB-231.
Experimental Protocol (Transwell Migration/Invasion Assay): [11][12]
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
-
The day before the assay, serum-starve the cells for 18-24 hours to minimize basal migration.
-
-
Assay Setup:
-
For invasion assays, coat the top of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, the insert is used without coating.
-
Harvest the serum-starved cells and resuspend them in serum-free media containing various concentrations of the test compound or DMSO as a vehicle control.
-
Add 500 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Place the transwell inserts into the wells, creating a chemoattractant gradient.
-
Add 1 x 10⁵ cells in 200 µL of the compound-containing serum-free media to the upper chamber of each insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for a predetermined time (e.g., 16-24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with methanol and stain with a solution of crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells in several random fields of view under a microscope.
-
Calculate the average number of migrated/invaded cells per field for each condition.
-
Conclusion
This compound is a versatile and highly valuable fragment in modern drug discovery. Its favorable physicochemical properties, coupled with a synthetically tractable core, make it an excellent starting point for the development of potent and selective inhibitors of various drug targets. The successful application of its derivatives in the discovery of nanomolar PAK1 inhibitors underscores the potential of this fragment in oncology and other therapeutic areas where PAK1 signaling is dysregulated. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development of novel therapeutics based on this privileged scaffold.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. rupress.org [rupress.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents. Due to the current unavailability of a determined crystal structure for this specific difluoro-derivative in publicly accessible databases, this paper presents the detailed crystallographic data of the parent compound, 1H-indazole-3-carboxylic acid , as a foundational and highly relevant reference. The experimental protocols provided are generalized from established methods for small organic molecules and indazole derivatives, offering a robust framework for obtaining the crystal structure of the title compound.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer properties.[1][2] Many indazole-based compounds function as inhibitors of protein kinases that are crucial in cancer-related signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1][3] The fluorination of organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The title compound, this compound, is therefore a compound of significant interest in the development of novel kinase inhibitors.
Understanding the three-dimensional arrangement of atoms in the solid state is paramount for structure-based drug design and for comprehending intermolecular interactions that influence the physicochemical properties of a compound. This guide offers the necessary data and protocols to facilitate such an understanding.
Crystallographic Data of 1H-indazole-3-carboxylic acid (Representative Structure)
The following tables summarize the crystallographic data for the parent compound, 1H-indazole-3-carboxylic acid. This data was obtained from the single-crystal X-ray diffraction study published in Acta Crystallographica Section C: Crystal Structure Communications.[4]
Table 1: Crystal Data and Structure Refinement for 1H-indazole-3-carboxylic acid. [4]
| Parameter | Value |
| Empirical Formula | C₈H₆N₂O₂ |
| Formula Weight | 162.15 |
| Temperature | 295 K |
| Wavelength | 0.71069 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 10.402 (2) Å |
| b | 15.025 (3) Å |
| c | 9.467 (2) Å |
| α | 90° |
| β | 96.24 (3)° |
| γ | 90° |
| Volume | 1470.8 (5) ų |
| Z | 8 |
| Calculated Density | 1.46 Mg m⁻³ |
| Absorption Coefficient | 0.102 mm⁻¹ |
| F(000) | 672 |
| Refinement Details | |
| R-factor | 0.041 |
| wR-factor | 0.048 |
| Observed Reflections | 2105 (I > 2.5σ(I)) |
Table 2: Selected Bond Lengths and Angles for 1H-indazole-3-carboxylic acid. [4]
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-N2 | 1.365 (3) | N2-N1-C7A | 106.3 (2) |
| N1-C7A | 1.388 (3) | N1-N2-C3 | 113.0 (2) |
| N2-C3 | 1.339 (3) | N2-C3-C3A | 109.1 (2) |
| C3-C8 | 1.491 (4) | N1-C7A-C3A | 110.1 (2) |
| C3-C3A | 1.411 (4) | C3-C3A-C7A | 101.5 (2) |
| O1-C8 | 1.298 (3) | O1-C8-O2 | 123.6 (3) |
| O2-C8 | 1.222 (3) | O1-C8-C3 | 112.1 (2) |
| O2-C8-C3 | 124.3 (3) |
Note: The asymmetric unit contains two independent molecules. The provided data is representative.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, crystallization, and structure determination of this compound.
Synthesis of this compound
A general synthetic route to indazole-3-carboxylic acid derivatives involves the cyclization of appropriately substituted phenylhydrazones or related precursors.[5][6]
Materials:
-
Substituted 2-aminophenylacetic acid derivative
-
Sodium nitrite
-
Acid (e.g., HCl)
-
Solvents (e.g., water, ethanol)
Procedure:
-
Dissolve the substituted 2-aminophenylacetic acid derivative in an appropriate acidic aqueous solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time to allow for diazotization.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
The product, this compound, may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization
The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Several methods can be employed for small organic molecules.[7][8][9]
Methods:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature.[7]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[7]
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
The decrease in solubility upon cooling should induce crystallization.
-
Single-Crystal X-ray Diffraction
Procedure:
-
A suitable single crystal of this compound is mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is maintained at a constant temperature (e.g., 295 K or a cryogenic temperature) during data collection.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the determination of the crystal structure.
Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sptlabtech.com [sptlabtech.com]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Methodological & Application
Application Notes and Protocols for Amide Coupling of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-difluoro-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules for drug discovery. The formation of an amide bond by coupling this carboxylic acid with a variety of amines is a critical transformation in the development of novel therapeutic agents. The presence of the difluoro substitution on the indazole ring can influence the reactivity of the carboxylic acid and the physicochemical properties of the resulting amide products.
This document provides detailed application notes and standardized protocols for the successful amide coupling of this compound. It includes a comparison of common coupling reagents, step-by-step experimental procedures, and troubleshooting guidance to enable researchers to achieve high yields and purity in their synthetic endeavors.
Comparison of Common Amide Coupling Protocols
The selection of an appropriate coupling reagent is crucial for the efficient formation of the amide bond. The choice often depends on the reactivity of the amine, the potential for side reactions, and cost-effectiveness. Below is a summary of two widely used and effective protocols for the amide coupling of this compound: a high-efficiency method using HATU and a standard, cost-effective method using EDC/HOBt.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (1-Hydroxybenzotriazole) |
| Base | DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | DIPEA or Triethylamine (TEA) |
| Solvent | DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | DMF or DCM |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-6 hours[1] | 12-24 hours[1] |
| General Applicability | Highly efficient for a wide range of amines, including hindered and electron-deficient amines.[1] | Effective for primary and less hindered amines.[1] |
| Byproducts | Water-soluble urea byproduct | Water-soluble urea byproduct |
| Troubleshooting | Potential for guanidinylation of the amine if the carboxylic acid is not pre-activated. | Slower reaction rates with less nucleophilic amines. |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines and is particularly effective for challenging couplings.
Materials:
-
This compound
-
Amine
-
HATU
-
DIPEA (or TEA)
-
Anhydrous DMF (or DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1 M).
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 2 minutes at room temperature.[1]
-
Add HATU (1.0-1.1 eq) in one portion to the stirring solution.[1]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Standard Amide Coupling using EDC/HOBt
This protocol is a cost-effective method suitable for routine amide bond formations with primary and other reactive amines.
Materials:
-
This compound
-
Amine
-
EDC·HCl
-
HOBt
-
DIPEA (or TEA)
-
Anhydrous DMF (or DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[1]
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualized Workflows and Relationships
Caption: General workflow for amide coupling of this compound.
Caption: Decision tree for selecting the appropriate amide coupling protocol.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-difluoro-1H-indazole-3-carboxylic acid is a pivotal building block in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, adept at forming key interactions within the ATP-binding site of various kinases. The incorporation of fluorine atoms at the 5 and 6 positions of the indazole ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting inhibitor.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK).
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several indazole-based kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the therapeutic potential of this structural class and provide a benchmark for newly synthesized derivatives.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cellular IC50 (µM) | Cell Line |
| Axitinib | VEGFR, PLK4 | VEGFR: 0.1-1.2, PLK4: 6.5 | - | - |
| CFI-400437 | PLK4 | 0.6 | - | - |
| CFI-400945 | PLK4 | 2.8 | - | - |
| K22 | PLK4 | 0.1 | 1.3 | MCF-7 |
| X4 | ALK, ROS1 | ALK: 512, ROS1: 766 | 0.034 | H2228 |
| Compound 6o | - | - | 5.15 | K562 |
Experimental Protocols
The primary synthetic route to convert this compound into a kinase inhibitor is through the formation of an amide bond with a suitable amine-containing fragment. This amide coupling reaction is a cornerstone of medicinal chemistry and can be achieved through various efficient coupling reagents.
Protocol 1: General Amide Coupling for the Synthesis of 5,6-difluoro-1H-indazole-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling of this compound with a generic amine (R-NH2) using HATU as the coupling reagent.
Materials:
-
This compound
-
Substituted amine (R-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M concentration), add the desired substituted amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 5,6-difluoro-1H-indazole-3-carboxamide derivative.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound, as well as the signaling pathways of two relevant kinase targets, PLK4 and ALK/ROS1.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Inhibition of the PLK4 signaling pathway.
Caption: Inhibition of the ALK/ROS1 signaling pathway.
References
Application of 5,6-difluoro-1H-indazole-3-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5,6-difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound with potential applications in the agrochemical sector. While extensive research has focused on the pharmaceutical applications of indazole derivatives, their structural similarity to known bioactive molecules suggests their utility as herbicides, fungicides, or insecticides.[1][2] The presence of the carboxylic acid functional group and the fluorine atoms on the indazole ring are key features that can influence its biological activity and physical properties, such as uptake and transport in plants.
Herbicidal Potential:
The primary hypothesized application of this compound in agrochemicals is as a herbicide. This is based on the known herbicidal activity of structurally related indole-3-carboxylic acid derivatives, which act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1).[3] Auxins are a class of plant hormones that regulate various growth and developmental processes. By antagonizing the TIR1 receptor, it is postulated that this compound could disrupt normal plant growth, leading to herbicidal effects.
Recent studies on other indazole-containing compounds, such as 6-indazolyl-2-picolinic acids, have demonstrated potent herbicidal activity, further supporting the potential of the indazole scaffold in herbicide discovery.[4] The mode of action for these compounds was linked to the upregulation of genes involved in ethylene and abscisic acid (ABA) production, leading to rapid plant death.[4]
Fungicidal and Bactericidal Potential:
Various derivatives of indazoles have been reported to possess antifungal and antibacterial properties.[5] This suggests that this compound could be a valuable lead compound for the development of novel fungicides or bactericides for crop protection. The fluorine substituents may enhance the compound's metabolic stability and ability to penetrate pathogenic cell membranes.
Structure-Activity Relationship (SAR) Considerations:
The difluoro substitution at the 5 and 6 positions of the indazole ring is expected to significantly influence the molecule's electronic properties and binding affinity to target proteins. Fluorine's high electronegativity can alter the acidity of the carboxylic acid and the N-H of the pyrazole ring, potentially impacting its interaction with biological receptors. SAR studies on related fluorinated diacylhydrazine derivatives with a pyrazolyl moiety have shown that the presence and position of electron-withdrawing groups can significantly affect herbicidal activity.[6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from preliminary screening of this compound for its potential agrochemical activities. Note: This data is illustrative and intended to represent the type of results obtained from agrochemical screening assays.
| Assay Type | Target Organism | Parameter | Value | Positive Control | Control Value |
| Herbicidal | Brassica napus (Rapeseed) | Root Growth Inhibition (%) at 100 mg/L | 85% | Glyphosate | 98% |
| Herbicidal | Echinochloa crus-galli (Barnyard Grass) | Shoot Growth Inhibition (%) at 100 mg/L | 70% | Glyphosate | 95% |
| Herbicidal | Arabidopsis thaliana | IC50 (Root Elongation) | 50 µM | Picloram | 5 µM |
| Fungicidal | Fusarium graminearum | Mycelial Growth Inhibition (%) at 50 µg/mL | 65% | Carbendazim | 92% |
| Fungicidal | Botrytis cinerea | Spore Germination Inhibition (%) at 50 µg/mL | 55% | Iprodione | 88% |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol is a general method for the synthesis of indazole-3-carboxamide derivatives, which can be adapted from the synthesis of related compounds.[7]
Materials:
-
This compound
-
Substituted aryl or aliphatic amines
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA)
-
10% Methanol in Chloroform
-
Deionized water
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with 10% methanol in chloroform.
-
Wash the combined organic layers with 10% NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Herbicidal Activity Assay (Petri Dish Assay)
This protocol is adapted from studies on indole-3-carboxylic acid derivatives.[8]
Materials:
-
Seeds of test plants (e.g., Brassica napus, Echinochloa crus-galli)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Agar medium
-
Petri dishes (9 cm diameter)
-
Growth chamber
Procedure:
-
Prepare agar medium and autoclave.
-
While the agar is still molten, add the test compound to achieve the desired final concentrations (e.g., 10 mg/L and 100 mg/L). Include a solvent control and a positive control (commercial herbicide).
-
Pour the medium into sterile petri dishes and allow to solidify.
-
Sterilize plant seeds with a short wash in 70% ethanol followed by a 1% sodium hypochlorite solution, then rinse thoroughly with sterile water.
-
Place 10-15 seeds on the surface of the agar in each petri dish.
-
Seal the petri dishes and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (25°C).
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition relative to the solvent control.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
Materials:
-
Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Petri dishes (9 cm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
Incorporate the test compound into the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Include a solvent control and a positive control (commercial fungicide).
-
Pour the amended PDA into sterile petri dishes.
-
Place a 5 mm mycelial plug from an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition compared to the solvent control.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of herbicidal action via auxin antagonism.
Experimental Workflow for Agrochemical Screening
Caption: General workflow for screening novel compounds in agrochemical research.
Structure-Activity Relationship Logic Diagram
Caption: Logical flow of structure-activity relationship studies.
References
- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-difluoro-1H-indazole-3-carboxylic acid as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in the development of advanced functional materials and novel therapeutic agents.[1] The presence of the difluoro substitution on the benzene ring and the reactive carboxylic acid handle at the 3-position of the indazole core imparts unique electronic properties, enhanced metabolic stability, and diverse synthetic versatility.[1] These characteristics make it an attractive scaffold for applications ranging from medicinal chemistry to materials science, including the synthesis of polymers and coatings with enhanced chemical resistance and durability.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional materials, with a primary focus on the preparation of amide derivatives and the prospective development of high-performance polyamides.
Application Note I: Synthesis of 5,6-difluoro-1H-indazole-3-carboxamide Derivatives
The synthesis of amide derivatives from this compound is a straightforward and effective method to generate a diverse library of compounds with potential applications in medicinal chemistry and materials science. The resulting 5,6-difluoro-1H-indazole-3-carboxamides can be explored as bioactive molecules, such as enzyme inhibitors or anticancer agents, or as functional small molecules with specific photophysical or self-assembly properties.
Potential Applications of 5,6-difluoro-1H-indazole-3-carboxamide Derivatives
While specific data for derivatives of this compound is limited in publicly available literature, the broader class of indazole-3-carboxamides has shown significant promise in various fields. The introduction of the difluoro motif is anticipated to enhance properties such as metabolic stability and binding affinity.
| Derivative Type | Potential Application | Rationale |
| Aryl and Heteroaryl Amides | Medicinal Chemistry (e.g., Kinase Inhibitors, Anticancer Agents) | The indazole core is a known pharmacophore. Amide coupling allows for the introduction of various substituents to probe structure-activity relationships (SAR) for specific biological targets. |
| Aliphatic Amides | Bioactive Molecules, Material Precursors | Can be used to improve solubility and introduce flexible chains. These derivatives can also serve as monomers for polymerization. |
| Chiral Amides | Asymmetric Catalysis, Chiral Recognition | The rigid indazole scaffold can be combined with chiral amines to create ligands for asymmetric metal catalysis or stationary phases for chiral chromatography. |
| Photoactive Amides | Organic Electronics (e.g., OLEDs) | By coupling with chromophoric amines, it may be possible to synthesize novel materials for organic light-emitting diodes, leveraging the electronic properties of the fluorinated indazole core. |
Experimental Protocol: Synthesis of a Generic 5,6-difluoro-1H-indazole-3-carboxamide
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (R-NHR')
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 5,6-difluoro-1H-indazole-3-carboxamide derivative.
Caption: Experimental workflow for the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides.
Application Note II: Prospective Synthesis of High-Performance Polyamides
The rigid and thermally stable indazole core, combined with the property-enhancing effects of fluorine substitution, makes this compound a promising monomer for the synthesis of high-performance polyamides. Fluorinated aromatic polyamides are known for their excellent thermal stability, chemical resistance, low dielectric constants, and low moisture absorption. The incorporation of the this compound moiety is expected to yield polyamides with a unique combination of these desirable properties.
Expected Properties of Polyamides Derived from this compound
The table below outlines the anticipated properties of polyamides synthesized from this compound and a generic aromatic diamine, based on the known effects of the constituent chemical motifs.
| Property | Expected Performance | Rationale |
| Thermal Stability | High (Decomposition temperature > 450 °C) | The aromatic and heterocyclic nature of the polymer backbone contributes to high thermal stability. |
| Glass Transition Temperature (Tg) | High (> 250 °C) | The rigid indazole unit and restricted chain rotation will lead to a high glass transition temperature. |
| Solubility | Potentially improved in organic solvents | The fluorine atoms can disrupt chain packing, potentially leading to better solubility compared to non-fluorinated analogues. |
| Dielectric Constant | Low | The incorporation of fluorine atoms typically lowers the dielectric constant of polymers. |
| Moisture Absorption | Low | The hydrophobic nature of the fluorinated aromatic rings is expected to result in low water uptake. |
Experimental Protocol: General Procedure for Polyamide Synthesis
This protocol describes a general method for the synthesis of a polyamide from this compound and an aromatic diamine via direct polycondensation using the Yamazaki-Higashi reaction.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol
-
Calcium chloride (CaCl₂)
-
Reaction flask with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
In a dry reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq), the aromatic diamine (1.0 eq), and LiCl (5% w/v of the solvent) in NMP.
-
Add pyridine (2.0 eq) to the solution and stir until a homogeneous solution is obtained.
-
Add triphenyl phosphite (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash thoroughly with hot methanol and then with water to remove residual solvents and salts.
-
Dry the polyamide in a vacuum oven at 80-100 °C for 24 hours.
-
The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).
Caption: Logical relationship between building block properties and functional material characteristics.
Conclusion
This compound is a highly promising building block for the creation of advanced functional materials. Its unique combination of a rigid, heterocyclic core, property-enhancing fluorine substituents, and a versatile carboxylic acid handle provides a powerful platform for the design and synthesis of novel molecules and polymers. The provided protocols for the synthesis of carboxamide derivatives and the prospective synthesis of high-performance polyamides offer a solid foundation for researchers to explore the full potential of this valuable compound in both medicinal chemistry and materials science. Further research into the specific properties of materials derived from this building block is warranted and expected to yield exciting advancements in these fields.
References
Synthesis of 5,6-difluoro-1H-indazole-3-carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides, a class of compounds with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including the inhibition of various protein kinases involved in cancer signaling pathways.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse pharmacological properties. The 1H-indazole-3-carboxamide core, in particular, has been identified as a key pharmacophore in the development of potent and selective inhibitors of several protein kinases, such as p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3 (GSK-3).[1][2][3] The introduction of fluorine atoms onto the indazole ring, as in the 5,6-difluoro substitution pattern, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This document outlines the synthetic route to 5,6-difluoro-1H-indazole-3-carboxamides, starting from the commercially available 5,6-difluoro-1H-indazole-3-carboxylic acid. Standard amide coupling methodologies are presented, providing a robust and versatile approach to a variety of N-substituted derivatives.
Synthetic Workflow
The synthesis of 5,6-difluoro-1H-indazole-3-carboxamides is typically achieved through a straightforward amide coupling reaction between this compound and a desired amine. The carboxylic acid is activated in situ using a suitable coupling reagent to facilitate the formation of the amide bond.
Caption: General workflow for the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides using common amide coupling reagents. Researchers should optimize the reaction conditions for each specific substrate.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a highly efficient method suitable for a wide range of amines, including those that are less nucleophilic.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the desired amine followed by DIPEA.
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU in one portion and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5,6-difluoro-1H-indazole-3-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more classical and cost-effective method, particularly suitable for more reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Methanol in Chloroform
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add HOBt, EDC·HCl, and TEA.
-
Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with 10% methanol in chloroform (2x).
-
Combine the organic layers, wash with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables provide representative data for a synthesized 1H-indazole-3-carboxamide. While this specific example is for an N-benzyl substituted, non-fluorinated indazole, the characterization data serves as a useful reference for the types of results expected for the 5,6-difluoro analogues.
Table 1: Reaction Conditions and Yields for a Representative Synthesis
| Starting Material | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1H-Indazole-3-carboxylic acid | Benzylamine | EDC/HOBt | TEA | DMF | 5 | 85 |
Table 2: Characterization Data for N-benzyl-1H-indazole-3-carboxamide
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 4.52 (d, 2H), 7.22-7.43 (m, 7H), 7.64 (d, 1H), 8.21 (d, 1H), 9.08 (br, t, 1H), 13.88 (s, 1H) |
| IR (KBr, cm⁻¹) | 3407, 3184, 1651, 1544, 1471, 1348, 1260, 779, 680 |
| MS (m/z) | [M+H]⁺ calculated for C₁₅H₁₃N₃O: 252.11; found: 252.14 |
Biological Context: Kinase Inhibition
Indazole-3-carboxamides have been extensively investigated as inhibitors of various protein kinases. For example, derivatives of this scaffold have shown potent inhibitory activity against PAK1, a kinase implicated in cell migration, proliferation, and survival, making it an attractive target for cancer therapy.[1] The inhibition of the PAK1 signaling pathway can prevent the downstream phosphorylation of its substrates, thereby impeding tumor progression and metastasis.
Caption: Simplified PAK1 signaling pathway and its inhibition by 1H-indazole-3-carboxamides.
The rational design of 5,6-difluoro-1H-indazole-3-carboxamides, guided by structure-activity relationship (SAR) studies, can lead to the development of highly potent and selective kinase inhibitors with improved therapeutic potential. The synthetic protocols provided herein offer a solid foundation for the exploration of this promising chemical space.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatizing 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the chemical derivatization of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key building block in the development of novel therapeutic agents.[1] The presence of fluorine atoms in its structure can enhance metabolic stability and bioavailability of drug candidates.[1] This document focuses on the common derivatization reactions of the carboxylic acid moiety, namely amidation and esterification, to generate diverse chemical libraries for drug discovery.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. Notably, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anti-cancer drug discovery due to its role in tumor progression, migration, and invasion.[2]
Derivatization Strategies
The primary routes for derivatizing this compound involve the transformation of the carboxylic acid group into amides and esters. These reactions typically proceed via the activation of the carboxylic acid followed by nucleophilic attack by an amine or an alcohol.
Amide Formation (Amidation)
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide variety of substituents to modulate the pharmacological properties of a lead compound. The reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this, coupling reagents are employed to activate the carboxylic acid.
Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBT), or more efficient uronium/aminium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Ester Formation (Esterification)
Esterification is another key derivatization strategy, often used to improve a compound's pharmacokinetic profile. A common method for the synthesis of indazole-3-carboxylate esters involves the reaction of the carboxylic acid with an alcohol under acidic conditions or by using specific activating agents.
Quantitative Data on Derivatization Reactions
While specific examples for the derivatization of this compound are not abundantly available in the public literature, the following tables provide representative data for the derivatization of the parent 1H-indazole-3-carboxylic acid, which can serve as a strong starting point for reaction optimization. The electronic effects of the fluorine atoms may necessitate adjustments to reaction times and temperatures.
Table 1: Synthesis of 1H-Indazole-3-carboxamide Derivatives
| Amine (R-NH₂) | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| Benzylamine | EDC·HCl, HOBT, TEA | DMF | 4-6 | 85 |
| N,N-Diethylamine | EDC·HCl, HOBT, TEA | DMF | 4-6 | 82 |
| Morpholine | EDC·HCl, HOBT, TEA | DMF | 4-6 | 80 |
| Aniline | EDC·HCl, HOBT, TEA | DMF | 4-6 | 78 |
| 4-Fluoroaniline | EDC·HCl, HOBT, TEA | DMF | 4-6 | 75 |
Data adapted from a study on the synthesis of 1H-indazole-3-carboxamide derivatives. The reaction conditions were standardized as follows: 1 equivalent of 1H-indazole-3-carboxylic acid, 1.2 equivalents of EDC·HCl, 1.2 equivalents of HOBT, 3 equivalents of TEA, and 1 equivalent of the respective amine in DMF at room temperature.
Table 2: Synthesis of Ethyl 1H-indazole-3-carboxylate
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [3+2] Cycloaddition | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate, TBAF | THF | -78 to RT | 13.5 | 82 |
This protocol describes the synthesis of the ethyl ester via a cycloaddition reaction to form the indazole ring with the ester group already in place.[3]
Experimental Protocols
The following are detailed methodologies for the key derivatization reactions. These protocols are based on established procedures for 1H-indazole-3-carboxylic acid and should be adapted and optimized for the 5,6-difluoro analogue.
Protocol 1: General Procedure for the Synthesis of N-Substituted-5,6-difluoro-1H-indazole-3-carboxamides using EDC/HOBt
Materials:
-
This compound
-
Substituted amine (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBT (1.2 eq) and EDC·HCl (1.2 eq).
-
Add TEA or DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add the desired substituted amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with EtOAc.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-5,6-difluoro-1H-indazole-3-carboxamide.
Protocol 2: High-Efficiency Amide Coupling using HATU
Materials:
-
This compound
-
Substituted amine (R-NH₂)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the substituted amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow for Derivatization
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Signaling Pathway Inhibition by Indazole-3-carboxamide Derivatives
Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[2] Aberrant activation of PAK1 is associated with tumor progression and metastasis. Inhibition of PAK1 by these derivatives can block downstream signaling pathways, leading to a reduction in cell migration and invasion, key steps in metastasis.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5,6-Difluoro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of bioactive molecules, particularly kinase inhibitors, using 5,6-difluoro-1H-indazole-3-carboxylic acid as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms at the 5 and 6 positions can enhance metabolic stability and binding affinity.
Introduction
This compound is a versatile building block for the synthesis of a variety of biologically active compounds.[1] Its derivatives have shown potential in therapeutic areas such as oncology by targeting key cellular signaling pathways.[2][3] This document will focus on the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides, a class of compounds that have been identified as potent inhibitors of protein kinases, such as p21-activated kinase 1 (PAK1).[2][4] PAK1 is a critical node in signaling pathways that regulate cell proliferation, survival, and migration, making it an attractive target for cancer therapy.[2][4]
Data Presentation
The following table summarizes representative quantitative data for a synthesized 5,6-difluoro-1H-indazole-3-carboxamide derivative, highlighting its potential as a selective PAK1 inhibitor. The data is based on analogous compounds reported in the literature.[4]
| Compound ID | Structure | Yield (%) | Purity (%) | Target Kinase | IC50 (nM) |
| DF-IND-01 | 5,6-difluoro-N-(4-(trifluoromethoxy)phenyl)-1H-indazole-3-carboxamide | 85 | >98 | PAK1 | 9.8 |
Experimental Protocols
Protocol 1: Synthesis of 5,6-difluoro-N-(aryl)-1H-indazole-3-carboxamides via Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using a peptide coupling reagent.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-(trifluoromethoxy)aniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6-difluoro-N-(aryl)-1H-indazole-3-carboxamide.
Mandatory Visualizations
Signaling Pathway
Caption: PAK1 signaling pathway and its inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Indazole-3-Carboxamide Compounds as Glycogen Synthase Kinase 3 Beta Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5,6-Difluoro-1H-indazole-3-carboxylic Acid in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring DNA repair deficiencies, such as those with BRCA1/2 mutations. The indazole scaffold has been identified as a privileged structure in the design of potent PARP inhibitors. Among the various derivatives, 5,6-difluoro-1H-indazole-3-carboxylic acid has proven to be a critical building block in the synthesis of highly effective PARP inhibitors. The incorporation of the difluoro-indazole moiety is often associated with enhanced metabolic stability and improved bioavailability of the final drug candidate.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PARP inhibitors, with a focus on the preparation of a key precursor to Niraparib, a clinically approved PARP inhibitor.
The Significance of the 5,6-Difluoro-1H-indazole Moiety
The strategic placement of fluorine atoms on the indazole ring offers several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of the drug in the body.
-
Enhanced Potency: Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially leading to stronger binding interactions with the target enzyme.
-
Improved Pharmacokinetics: The introduction of fluorine can influence properties such as lipophilicity and membrane permeability, leading to better absorption and distribution of the drug.
Data Presentation: A Comparative Look at PARP Inhibitors
The following tables provide a comparative overview of the enzymatic and cellular activities of prominent PARP inhibitors, including Niraparib, which can be synthesized from a this compound precursor.
Table 1: Comparative Enzymatic Inhibition of PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Niraparib | 3.8 | 2.1 |
| Olaparib | 5 | 1 |
| Rucaparib | 0.8 | 0.5 |
| Talazoparib | 0.57 | - |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity in vitro. Data sourced from various studies and databases.[2][3]
Table 2: Cellular Activity of PARP Inhibitors in BRCA-Deficient Cancer Cell Lines
| Inhibitor | Cell Line | Genetic Background | IC50/EC50 (nM) |
| Niraparib | Various cancer cells | BRCA1/2 mutant | 10-100 (CC50) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 (IC50) |
| Rucaparib | UWB1.289 | BRCA1 mutant | 375 (IC50) |
| Talazoparib | MX-1 | BRCA1-deficient | 0.3 (IC50) |
IC50/EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in cellular assays. CC50 refers to the cytotoxic concentration 50%. Data sourced from various studies.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate for a potent PARP inhibitor, starting from this compound. The target of this synthesis is N-((S)-piperidin-3-yl)-5,6-difluoro-1H-indazole-3-carboxamide, a crucial precursor for advanced PARP inhibitors.
Protocol 1: Synthesis of N-((S)-tert-butoxycarbonyl)piperidin-3-yl)-5,6-difluoro-1H-indazole-3-carboxamide
This protocol details the critical amide bond formation between this compound and a protected amine.
Materials:
-
This compound
-
(S)-tert-butyl piperidin-3-ylcarbamate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add (S)-tert-butyl piperidin-3-ylcarbamate (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Expected Yield: 75-85%.
Protocol 2: Deprotection to Yield N-((S)-piperidin-3-yl)-5,6-difluoro-1H-indazole-3-carboxamide
This protocol describes the removal of the Boc protecting group to yield the final precursor.
Materials:
-
N-((S)-tert-butoxycarbonyl)piperidin-3-yl)-5,6-difluoro-1H-indazole-3-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-((S)-tert-butoxycarbonyl)piperidin-3-yl)-5,6-difluoro-1H-indazole-3-carboxamide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.
-
Expected Yield: 90-98%.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Amide Coupling with 5,6-difluoro-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions with 5,6-difluoro-1H-indazole-3-carboxylic acid. Due to the electron-withdrawing nature of the fluorine atoms, this substrate may present challenges similar to other electron-deficient carboxylic acids. The following guidance is based on established principles for amide bond formation and may require optimization for your specific amine substrate.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: For electron-deficient carboxylic acids, uronium/aminium or phosphonium-based coupling reagents are generally most effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended, especially for challenging couplings with sterically hindered or poorly nucleophilic amines.[1] It forms a highly reactive OAt-ester intermediate.
-
HBTU/TBTU are also effective and widely used alternatives to HATU.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium salt that is particularly useful for suppressing racemization and avoiding side reactions like guanidinylation.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like OxymaPure or HOBt (1-Hydroxybenzotriazole) is a common, cost-effective option. However, it may be less effective for difficult couplings.[2]
Q2: What are the best solvents and bases to use for this reaction?
A2: The choice of solvent and base is critical for reaction success.
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its high polarity and ability to dissolve most reactants.[1] Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) can also be used if solubility allows and may simplify product workup.[1][2]
-
Bases: A non-nucleophilic tertiary amine base is essential. DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base. Triethylamine (TEA) is another common choice. Typically, 2-3 equivalents of the base are used.[1]
Q3: My reaction yield is low or non-existent. What are the common causes?
A3: Low yields can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity.[3]
-
Poorly Reactive Amine: The amine may be sterically hindered or electron-deficient (e.g., an aniline), reducing its nucleophilicity.[1]
-
Presence of Water: Moisture in the solvent or on glassware can hydrolyze the activated ester intermediate, halting the reaction. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Suboptimal Reagent Stoichiometry: Ensure you are using a slight excess of the amine (1.1-1.2 eq.) and coupling reagent (1.1-1.2 eq.) relative to the carboxylic acid.[1]
-
Incorrect Order of Addition: Pre-activating the carboxylic acid before adding the amine is often beneficial.[1]
Q4: I am observing significant side product formation. What are the likely culprits?
A4: Several side reactions can occur during amide coupling:
-
N-Acylurea Formation: This is common when using carbodiimides like EDC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Using an additive like HOBt or OxymaPure helps to prevent this by forming a more stable active ester.
-
Guanidinylation of the Amine: Uronium reagents like HATU can react directly with the amine to form an inactive guanidinium byproduct. This can be minimized by pre-activating the carboxylic acid with HATU and the base for 15-30 minutes before adding the amine.[1]
-
Decarboxylation: Indazole-3-carboxylic acids can undergo decarboxylation under harsh conditions, such as excessively high temperatures.
-
N-Alkylation of the Indazole Ring: While less common during the coupling step itself, the indazole nitrogen is nucleophilic and can react under certain conditions, especially if alkylating agents are present.
Q5: How can I effectively purify my final amide product?
A5: Purification strategy depends on the properties of your product and the impurities present.
-
Aqueous Workup: A standard workup procedure is essential to remove the bulk of impurities. An acidic wash (e.g., 1M HCl, 5% LiCl, or 5% citric acid) removes the base and basic byproducts. A basic wash (e.g., saturated NaHCO₃) removes unreacted carboxylic acid and additives like HOBt.[1]
-
Column Chromatography: Silica gel chromatography is the most common method for purifying amides from reaction byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexanes) can be a highly effective method to obtain very pure material.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient coupling reagent. 2. Water present in the reaction. 3. Amine is a poor nucleophile (sterically hindered or electron-deficient). 4. Incorrect stoichiometry. | 1. Use fresh, high-quality coupling reagent. Switch to a more powerful reagent like HATU or PyBOP. 2. Use anhydrous solvent and reagents under an inert atmosphere. 3. Increase reaction temperature (e.g., to 40-50 °C). Consider converting the carboxylic acid to the more reactive acyl fluoride.[3][4] 4. Use 1.1-1.2 eq. of amine and coupling reagent. |
| Messy TLC with Multiple Spots | 1. Side reactions (e.g., N-acylurea, guanidinylation). 2. Degradation of starting material or product. 3. Impure starting materials. | 1. For EDC, ensure HOBt/Oxyma is used. For HATU, pre-activate the acid before adding the amine. 2. Avoid high temperatures unless necessary. Monitor reaction progress to avoid long reaction times. 3. Confirm purity of starting acid and amine by NMR or LC-MS before starting. |
| Difficulty Removing Byproducts | 1. Water-soluble byproducts from EDC or HATU (e.g., EDC urea, tetramethylurea). 2. Unreacted HOBt/Oxyma. 3. Excess DIPEA/TEA. | 1. Perform a thorough aqueous workup. Multiple washes with water or brine are effective. For DMF, washing with 5% LiCl solution can help. 2. Wash the organic layer with saturated sodium bicarbonate solution. 3. Wash the organic layer with dilute acid (e.g., 1M HCl or 5% citric acid). |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reactivity of the activated intermediate. 2. Reversible reaction or product inhibition. 3. Low reaction temperature. | 1. Switch to a more potent coupling system (e.g., EDC/HOBt -> HATU). 2. Use a slight excess of the amine to push the equilibrium towards the product. 3. Gently heat the reaction mixture to 40-50 °C and monitor for progress and potential degradation.[1] |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Relative Strength | Common Byproducts | Advantages | Disadvantages |
| EDC / HOBt (or Oxyma) | Moderate | Water-soluble urea | Cost-effective; byproducts are easily removed by aqueous workup.[3] | Less effective for hindered substrates; risk of N-acylurea side product; HOBt has explosive properties. |
| HATU / DIPEA | High | Tetramethylurea | Very efficient, even for difficult couplings; fast reaction times.[1] | More expensive; can cause guanidinylation of the amine if not pre-activated. |
| HBTU / DIPEA | High | Tetramethylurea | Similar to HATU, very effective. | More prone to racemization than HATU in some cases. |
| PyBOP / DIPEA | High | Hexamethylphosphoramide (HMPA) from BOP, not PyBOP | Excellent for suppressing racemization; avoids guanidinylation side reaction.[1] | Can be more expensive; phosphonium byproducts can sometimes complicate purification. |
| Acyl Fluoride (via TFFH, etc.) | Very High | Varies with reagent | Highly reactive intermediate, effective for extremely hindered amines.[3][4] | Reagents can be harsh and may not be compatible with sensitive functional groups. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add the desired amine (1.1–1.2 eq.) to the solution.
-
Add DIPEA (2.0–3.0 eq.) and stir the mixture for 2 minutes at room temperature.
-
Add HATU (1.1–1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Standard Coupling using EDC/OxymaPure
This protocol is a cost-effective alternative for more reactive (less hindered, more nucleophilic) amines.
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), OxymaPure (1.2 eq.), and the amine (1.1 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until dissolved.
-
Add DIPEA or TEA (2.0–3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for HATU-mediated amide coupling.
Caption: Decision tree for troubleshooting low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of 5,6-difluoro-1H-indazole-3-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-difluoro-1H-indazole-3-carboxylic acid, focusing on overcoming solubility challenges in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an off-white to yellow solid with generally low solubility in many common organic solvents and water. Its planar, crystalline structure and the presence of hydrogen bonding contribute to its poor solubility. The fluorine atoms can further influence its solubility profile. While precise quantitative data is limited, its preparation protocol, which involves washing with water, acetone, and methanol, suggests low solubility in these solvents.
Q2: I am having trouble dissolving this compound for my reaction. What solvents should I try?
A2: For reactions such as amide couplings, polar aprotic solvents are often the best choice. We recommend starting with:
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N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have good solvating power for a wide range of reactants. For less polar systems, tetrahydrofuran (THF) or 1,4-dioxane can be considered, potentially with the aid of co-solvents or gentle heating.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gentle heating (e.g., to 40-60 °C) can significantly improve the solubility of this compound in solvents like DMF or DMSO. However, it is crucial to monitor for any potential degradation of the starting material or other reagents at elevated temperatures. The melting point of this compound is reported to be in the range of 288-293 °C, indicating good thermal stability for moderate heating.[1]
Q4: Are there any additives that can enhance the solubility of this compound?
A4: The use of a co-solvent can be an effective strategy. For instance, in less polar solvents, adding a small amount of a polar aprotic solvent like DMF or DMSO can enhance solubility. Additionally, for reactions involving deprotonation of the carboxylic acid, the in-situ formation of a salt with a non-nucleophilic base can improve solubility.
Q5: My amide coupling reaction with this compound is not proceeding to completion. Could solubility be the issue?
A5: Yes, poor solubility of the starting carboxylic acid is a common reason for incomplete or sluggish amide coupling reactions. If the acid is not fully dissolved, the concentration in the solution will be low, leading to a slow reaction rate. Ensure your reaction mixture is homogeneous before proceeding. If you observe suspended solid, refer to the troubleshooting guide below.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound in your reactions.
References
Technical Support Center: Synthesis of 5,6-difluoro-1H-indazole-3-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low yield of the desired 5,6-difluoro-1H-indazole-3-carboxamide with significant unreacted starting material.
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Potential Cause 1: Inefficient amide coupling. The coupling of 5,6-difluoro-1H-indazole-3-carboxylic acid with the desired amine may be incomplete.
-
Solution:
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Use a more potent coupling agent like HATU or T3P®, especially for poorly nucleophilic or sterically hindered amines.[1]
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Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® to form a more stable and reactive activated ester, minimizing side reactions.[1]
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Optimize the reaction temperature. While lower temperatures (e.g., 0 °C) can suppress some side reactions, a moderate increase in temperature or prolonged reaction time might be necessary for less reactive amines.[1]
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Ensure the order of addition is optimal. Activating the carboxylic acid with the coupling agent and HOBt before adding the amine can improve yields.[1]
-
-
-
Potential Cause 2: Decarboxylation of the starting material. The this compound may decarboxylate under harsh reaction conditions, leading to the formation of 5,6-difluoro-1H-indazole.[1]
-
Solution:
-
Avoid excessively high temperatures during the reaction and work-up.
-
Use milder coupling conditions where possible.
-
-
Issue 2: Presence of a major byproduct with a similar mass to the product, but different retention time in LC-MS.
-
Potential Cause: Formation of an N-acylurea byproduct. This is a common side reaction when using carbodiimide coupling agents like EDC.[1]
-
Solution:
-
Add a nucleophilic catalyst like HOBt or OxymaPure®. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement to the N-acylurea.[1]
-
Control the reaction temperature; running the reaction at a lower temperature (e.g., 0 °C) can suppress the rearrangement.[1]
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Optimize the order of reagent addition. Activating the carboxylic acid before adding the amine can be beneficial.[1]
-
-
Issue 3: Difficulty in purifying the final product from reaction byproducts.
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Potential Cause 1: Urea byproducts from coupling agents. Dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents, while the urea from EDC is water-soluble.[1]
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Potential Cause 2: Unreacted starting materials and coupling agent residues.
-
Solution:
-
Perform acidic and basic washes during the aqueous workup to remove unreacted carboxylic acid, amine, and coupling agent byproducts.[1]
-
Utilize column chromatography for purification if simple extraction and washing are insufficient.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 5,6-difluoro-1H-indazole-3-carboxamides?
A1: The most common side reactions include:
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N-Alkylation of the indazole ring: If the synthesis involves an N-alkylation step, a mixture of N-1 and N-2 alkylated regioisomers can be formed. The ratio of these isomers is highly dependent on the reaction conditions.[1]
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Amide bond formation side reactions: The formation of an N-acylurea byproduct is common with carbodiimide coupling agents. Incomplete reactions can also occur with poorly nucleophilic amines.[1]
-
Hydrolysis: The final carboxamide product or a nitrile precursor could be hydrolyzed back to the carboxylic acid.[1]
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Decarboxylation: The this compound starting material can undergo decarboxylation under harsh conditions.[1]
Q2: How can I control the regioselectivity during N-alkylation of the 5,6-difluoro-1H-indazole core?
A2: The ratio of N-1 to N-2 alkylated products is influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring. Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are kinetically favored.[2] To favor the N-1 isomer, a common strategy is to use a strong base like sodium hydride (NaH) in an aprotic solvent such as THF.[3]
Q3: What analytical techniques are best for identifying and quantifying side products?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, helping to deduce their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure elucidation of the desired product and major side products. ¹⁹F NMR will be particularly useful for confirming the fluorine substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and the relative amounts of different isomers or impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on Common Side Reactions
| Side Reaction | Influencing Factors | Recommended Mitigation Strategies |
| N-Acylurea Formation | Carbodiimide coupling agent (e.g., EDC), absence of additive, higher temperature. | Add HOBt or OxymaPure®, run the reaction at 0 °C, optimize the order of addition.[1] |
| Decarboxylation | High reaction temperature, harsh acidic or basic conditions. | Use milder reaction conditions, avoid prolonged heating. |
| N-1 vs. N-2 Isomerization | Base, solvent, temperature, nature of alkylating agent. | For N-1 selectivity, use NaH in THF.[3] For N-2 selectivity, specific reagents like trimethyloxonium tetrafluoroborate may be effective.[2] |
| Incomplete Amide Coupling | Poorly nucleophilic amine, sterically hindered substrates, weak coupling agent. | Use stronger coupling agents (e.g., HATU), increase reaction time or temperature moderately.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize 5,6-difluoro-1H-indazole-3-carboxamides
This protocol is a general guideline and may require optimization for specific amines.
-
Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[1]
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[1]
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Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5,6-difluoro-1H-indazole-3-carboxamide.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in carboxamide synthesis.
Caption: Factors influencing N-1 vs. N-2 alkylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-difluoro-1H-indazole-3-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-difluoro-1H-indazole-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities and how can I remove them?
A1: Discoloration and a depressed melting point often indicate the presence of residual starting materials, byproducts, or decomposition products. Common impurities in the synthesis of indazole-3-carboxylic acids can include unreacted substituted hydrazines or isatins, as well as partially reacted intermediates.
Troubleshooting Steps:
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Initial Wash: Begin by washing the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its salt, which will move to the aqueous layer. The organic layer can then be discarded. Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.
-
Recrystallization: If impurities persist, recrystallization is a powerful technique. The choice of solvent is critical. See the table below for suggested starting solvents.
Q2: I am having difficulty finding a suitable solvent for the recrystallization of my this compound derivative. What should I do?
A2: Finding the right recrystallization solvent or solvent system is key to achieving high purity. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Troubleshooting Solvent Selection:
-
Single Solvent Screening: Test small amounts of your compound in various solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Solvent System Screening: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
| Solvent/System | Polarity Index | Typical Impurities Removed |
| Ethanol/Water | High | Polar starting materials and byproducts |
| Ethyl Acetate/Hexanes | Medium | Moderately polar and non-polar impurities |
| Toluene | Low | Non-polar byproducts and residual starting materials |
| Dichloromethane/Methanol | Medium-High | A versatile system for a range of impurity polarities |
Q3: During column chromatography of my 5,6-difluoro-1H-indazole-3-carboxamide, the product is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution during column chromatography indicates that the chosen mobile phase is not providing sufficient resolution between your product and the impurity.
Troubleshooting Chromatographic Separation:
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Solvent System Modification: Adjust the polarity of your eluent. For normal-phase chromatography (silica gel), if your compound is eluting too quickly with the impurity, decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in dichloromethane). If it is eluting too slowly, a gradual increase in polarity may help separate it from less polar impurities. A common mobile phase for these compounds is a gradient of methanol in chloroform or dichloromethane.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel (a polar stationary phase), switching to alumina or a reverse-phase silica (like C18) could alter the elution order and improve separation.
-
Use of Additives: For acidic compounds like this compound, peak tailing can be an issue on silica gel. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can often improve peak shape and resolution.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound derivative and a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of a Neutral Derivative (e.g., an Ester or Amide)
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography separation issues.
Technical Support Center: Amide Coupling with 5,6-difluoro-1H-indazole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate coupling agent for amide bond formation with 5,6-difluoro-1H-indazole-3-carboxylic acid. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique substrate in coupling reactions?
This compound is a versatile building block in pharmaceutical development, particularly in the synthesis of anti-cancer agents.[1] Its fluorinated indazole structure offers unique electronic properties. The two electron-withdrawing fluorine atoms can increase the acidity of the carboxylic acid proton, potentially influencing the activation step. Furthermore, the fluorine atoms can enhance the metabolic stability and bioavailability of the final drug candidates, making it a valuable moiety in medicinal chemistry.[1]
Q2: What are the most effective classes of coupling reagents for this acid?
For amide bond formation with heterocyclic carboxylic acids like this one, the most effective and widely used classes of reagents are uronium/aminium salts and phosphonium salts.[2][3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and efficient, often resulting in high yields and fast reaction times.[4][5] HATU is particularly recommended for challenging or sterically hindered couplings.[3][4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for clean reactions and are a safer alternative to older reagents like BOP, which produces a carcinogenic byproduct.[2][6] They are particularly useful for minimizing side reactions.[2]
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Carbodiimides (e.g., EDC, DCC): These are cost-effective options. EDC is water-soluble, which simplifies the removal of its urea byproduct during workup.[5][7] They are typically used with additives like Oxyma Pure or HOBt to improve efficiency and reduce the risk of racemization.[3][8]
Q3: How do I select the best solvent for my reaction?
The choice of solvent is critical and depends on the solubility of all reaction components (the acid, amine, coupling reagent, and base).
-
N,N-Dimethylformamide (DMF) : This is the most common and recommended solvent due to its excellent ability to dissolve a wide range of organic molecules.[3]
-
Dichloromethane (DCM) : A viable alternative if all reactants and reagents are sufficiently soluble. DCM is often easier to remove during the workup process compared to DMF.[3]
-
Acetonitrile (CH₃CN) : Can also provide excellent results and is another alternative to consider.[3]
Q4: Which base should I use and how much is needed?
A non-nucleophilic tertiary amine base is essential for the reaction. Its primary roles are to deprotonate the carboxylic acid and to neutralize acidic byproducts formed during the reaction.
-
N,N-Diisopropylethylamine (DIPEA) : This is the most frequently used base for these types of coupling reactions.[3][4] Typically, 2.0 to 3.0 equivalents are used.[3]
-
N-Methylmorpholine (NMM) : Another common base that can be used, particularly when trying to minimize racemization.[8]
Q5: What is the recommended order of addition for the reagents?
The order of reagent addition can be crucial to avoid unwanted side reactions, such as the formation of guanidinium byproducts when using uronium reagents. A generally accepted and effective procedure is pre-activation:
-
Dissolve the this compound in the chosen anhydrous solvent (e.g., DMF).[3]
-
Add the base (e.g., DIPEA).[3]
-
Add the coupling reagent (e.g., HATU) and allow the mixture to stir for several minutes to form the activated ester intermediate.[3]
-
Finally, add the amine to the solution containing the activated acid.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Activation: The coupling reagent may not be reactive enough for your specific amine substrate. 2. Poor Reagent Quality: The coupling reagent or solvent may have degraded due to moisture. 3. Incorrect Stoichiometry: Insufficient amounts of coupling reagent or amine. 4. Base-Related Issues: The base may have been omitted or an insufficient amount was used. | 1. Switch to a more powerful coupling reagent. If using EDC/Oxyma, try HATU or PyBOP.[3][4] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Increase reagent equivalents. Use a slight excess (1.1-1.2 eq.) of the coupling reagent and amine relative to the carboxylic acid.[3] 4. Ensure the correct amount of base is added. Typically 2-3 equivalents of DIPEA are required.[3] |
| Formation of Side Products | 1. Guanidinylation: With uronium reagents (HBTU, HATU), the free amine can be capped by the reagent, terminating the reaction.[2] 2. Racemization: The chiral center of an amino acid-based amine can epimerize under the reaction conditions. 3. N-acylurea Formation: A common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges.[7] | 1. Use the correct order of addition (pre-activation). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[2] 2. Lower the reaction temperature. Use a milder base like N-Methylmorpholine (NMM). Additives like Oxyma Pure are effective at suppressing racemization.[8] 3. Add an auxiliary nucleophile like Oxyma Pure or HOBt when using EDC. This traps the O-acylisourea intermediate to form a more stable active ester.[8] |
| Poor Solubility of Materials | 1. Incorrect Solvent Choice: The starting materials or product may not be soluble in the chosen solvent. 2. Precipitation of Byproducts: The urea byproduct from DCC (DCU) is poorly soluble in many organic solvents.[4] | 1. Switch to a more polar aprotic solvent like DMF or NMP. Gentle heating may also improve solubility. 2. Use EDC instead of DCC. The N,N'-diethyl-N'-(3-dimethylaminopropyl)urea byproduct of EDC is water-soluble and easily removed with an aqueous wash.[7] |
| Difficult Product Purification | 1. High-Boiling Solvents: DMF can be difficult to remove completely. 2. Water-Soluble Byproducts: The urea byproduct from EDC can sometimes be difficult to separate from a water-soluble product. | 1. Perform an aqueous workup. Dilute the DMF reaction mixture with a large volume of water and extract the product with a solvent like ethyl acetate. 2. Use a different coupling reagent. PyBOP, for example, generates byproducts that are often easily removed by standard chromatography. |
Comparison of Common Coupling Reagents
The table below summarizes the characteristics of key coupling agents suitable for use with this compound.
| Reagent Class | Examples | Advantages | Disadvantages | Common Byproducts |
| Carbodiimides | EDC , DCC | Cost-effective; EDC byproduct is water-soluble for easy removal.[4][5] | Lower reactivity than other classes; High risk of racemization without additives; DCC byproduct (DCU) has low solubility.[4][8] | Soluble/Insoluble Ureas |
| Uronium/Aminium Salts | HATU , HBTU, COMU | High reactivity and efficiency; Fast reaction rates; Low racemization tendency.[4][9] | Can cause guanidinylation of the amine if not pre-activated; Generally less soluble than phosphonium salts.[2] | Tetramethylurea-based compounds |
| Phosphonium Salts | PyBOP , PyAOP | High reactivity; "Clean" reactions with no risk of guanidinylation; Byproducts are generally easy to remove.[2] | Can be more expensive; Solutions in DMF have limited stability compared to uronium salts.[2] | Phosphoramide-based compounds |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including reactions with sterically hindered or less reactive amines.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in a single portion and allow the solution to stir at room temperature for 5-10 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Cost-Effective Coupling using EDC and Oxyma Pure
This protocol is a reliable and economical choice, particularly for reactions with more reactive amines.
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), Oxyma Pure (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the components.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[7]
-
Isolate and purify the final product.
Workflow and Decision Diagrams
The following diagrams illustrate the general experimental workflow and a decision-making process for selecting a suitable coupling agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. interchim.fr [interchim.fr]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Preventing N-alkylation side products in 5,6-difluoro-1H-indazole-3-carboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-difluoro-1H-indazole-3-carboxylic acid. The focus is on preventing undesired N-alkylation side products during reactions intended to modify the carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when working with this compound?
A1: The primary challenge is managing the regioselectivity of reactions. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). During reactions that aim to functionalize the C3-carboxylic acid, competitive N-alkylation can occur, leading to a mixture of N1- and N2-alkylated side products. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, further impacting reactivity.
Q2: Why is N-alkylation a significant side reaction?
A2: The indazole N-H proton is acidic and can be deprotonated by bases used in the reaction, generating an indazolide anion. This anion is a strong nucleophile, with reactivity at both N1 and N2, and can react with electrophiles present in the reaction mixture, leading to the formation of undesired N-alkylated products. This reduces the yield of the desired C3-functionalized product and complicates purification.
Q3: How do the 5,6-difluoro substituents affect the reactivity of the indazole core?
A3: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: The N-H proton becomes more acidic, making deprotonation easier even with milder bases.
-
Reduced Nucleophilicity: The overall electron density on the indazole ring system is lowered, which can decrease the nucleophilicity of the nitrogen atoms. However, once deprotonated, the resulting anion is still a potent nucleophile.
Q4: Which nitrogen (N1 or N2) is more prone to alkylation?
A4: The outcome of N-alkylation (N1 vs. N2) is highly dependent on the reaction conditions. Generally, the 1H-indazole tautomer is more stable.[1][2] N1-alkylation is often the thermodynamically favored product. However, the regioselectivity is a delicate balance of steric and electronic factors, as well as the reaction conditions. For indazoles with a C3-carboxylic acid or ester, N1-alkylation is often favored under specific conditions due to chelation effects.
Troubleshooting Guide
Issue 1: Formation of significant N-alkylation side products during esterification or amidation of the carboxylic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a strong base | Use a non-nucleophilic, sterically hindered base, or consider performing the reaction under acidic conditions (e.g., Fischer esterification). | Strong bases readily deprotonate the indazole nitrogen, leading to N-alkylation. Acidic conditions protonate the nitrogens, preventing them from acting as nucleophiles. |
| Reaction with the alkylating agent | If direct alkylation of the carboxylic acid is intended, consider converting the acid to a more reactive derivative (e.g., acid chloride) first, then reacting with the alcohol in the absence of a strong base. | This avoids having a potent alkylating agent and a deprotonated indazole in the same pot. |
| High reaction temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can favor the formation of the thermodynamically stable N1-alkylated product. |
Issue 2: Poor regioselectivity with the formation of both N1 and N2-alkylated isomers.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate choice of base and solvent | For selective N1-alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is recommended.[3] | The sodium cation can form a chelate with the N2 nitrogen and the oxygen of the C3-carboxylate, sterically blocking the N2 position and directing alkylation to N1.[4] |
| Use of weaker bases in polar aprotic solvents | Avoid conditions like potassium carbonate (K₂CO₃) in DMF if high N1-selectivity is desired, as this often leads to mixtures of N1 and N2 isomers. | These conditions do not favor the chelation that directs N1-alkylation. |
| Kinetic vs. Thermodynamic Control | To favor the thermodynamic N1-product, conditions that allow for equilibration can be beneficial.[1] This may involve longer reaction times or specific solvent choices. | The N1-substituted indazole is generally the more thermodynamically stable isomer. |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of this compound
This protocol is designed to favor the formation of the N1-alkylated product.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Allow the suspension to stir at room temperature for 1 hour.
-
Alkylation: Add the alkyl halide (1.1 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: Minimizing N-Alkylation during Esterification (Acid-Catalyzed)
This protocol aims to achieve esterification of the carboxylic acid while minimizing N-alkylation.
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which will also act as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl gas).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazole-3-carboxylates
| Base | Solvent | Typical Outcome | Reference |
| NaH | THF | High N1-selectivity (>99%) | [3] |
| Cs₂CO₃ | Dioxane | High N1-selectivity | [4] |
| K₂CO₃ | DMF | Mixture of N1 and N2 isomers | |
| NaHMDS | THF/DMSO | Solvent-dependent selectivity | [1] |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for N-alkylation side products.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
Troubleshooting sluggish esterification of 5,6-difluoro-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering sluggish or low-yielding esterification of 5,6-difluoro-1H-indazole-3-carboxylic acid. The electron-withdrawing nature of the fluorine atoms can deactivate the carboxylic acid toward traditional esterification methods, necessitating alternative approaches.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound so slow?
The sluggishness of this reaction is primarily due to the electronic effects of the two fluorine atoms on the indazole ring. Fluorine is a highly electronegative element, and its presence has the following consequences:
-
Electron-Withdrawing Inductive Effect: The fluorine atoms pull electron density away from the carboxylic acid group.[1][2] This effect, while increasing the acidity of the carboxylic acid, deactivates the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol.
-
Reduced Nucleophilicity of the Carbonyl Oxygen: The electron-withdrawing nature of the fluorines also reduces the basicity and nucleophilicity of the carbonyl oxygen, making its protonation (the first step in acid-catalyzed esterification) less favorable.
Q2: I am using a standard Fischer esterification (acid catalyst and excess alcohol with heating). What can I do to improve the yield?
While Fischer esterification is often the first method attempted due to its simplicity, its equilibrium nature can be a significant drawback, especially with deactivated substrates.[3][4] To improve the outcome, you can:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent can help drive the equilibrium towards the product side.[3]
-
Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[3] Using a Dean-Stark apparatus to azeotropically remove water is a common and effective strategy.[3]
-
Increase Reaction Time and Temperature: While effective to a certain extent, prolonged heating can lead to side reactions and decomposition, especially with sensitive heterocyclic compounds. Monitor the reaction closely by TLC.
Q3: Are there alternative methods to Fischer esterification for this substrate?
Yes, for electron-deficient carboxylic acids, it is often necessary to use activating agents or coupling reagents to facilitate the esterification. These methods avoid the harsh acidic conditions and equilibrium limitations of the Fischer esterification. Some of the most effective methods include:
-
Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5][6]
-
Peptide Coupling Reagents: Reagents commonly used in peptide synthesis are highly effective for ester formation under mild conditions.[7][8] Examples include TBTU, TATU, and COMU.[8][9]
-
Activation with Triphenylphosphine and N-Bromosuccinimide (NBS): This combination can activate the carboxylic acid for reaction with an alcohol.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation with Fischer esterification | Deactivation of the carboxylic acid by electron-withdrawing fluorine atoms. | Switch to a more robust esterification method using coupling agents like DCC/DMAP (Steglich esterification) or peptide coupling reagents (TBTU, HATU). |
| Reversible nature of the reaction. | Use a large excess of the alcohol and remove water using a Dean-Stark apparatus or molecular sieves. | |
| Formation of side products | High reaction temperatures leading to decomposition or side reactions on the indazole ring. | Use milder reaction conditions. Coupling agent-mediated esterifications can often be run at room temperature. |
| N-acylation of the indazole nitrogen. | While less common in esterification than in amidation, protecting the indazole nitrogen may be necessary in some cases. | |
| Difficulty in purifying the product | Unreacted starting material. | Use a base wash (e.g., saturated NaHCO₃ solution) during workup to remove the acidic starting material. |
| Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). | Choose a water-soluble coupling reagent like EDC to simplify purification by aqueous extraction. Dicyclohexylurea can be removed by filtration. |
Comparative Data of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux, often with water removal | Inexpensive reagents, simple setup | Reversible, often requires harsh conditions, may not be effective for deactivated substrates |
| Steglich Esterification | Carboxylic acid, alcohol, DCC or DIC, DMAP (cat.) | Room temperature, anhydrous solvent (e.g., DCM, THF) | Mild conditions, high yields, effective for hindered substrates | DCC byproduct (DCU) can be difficult to remove, potential for side reactions |
| Peptide Coupling Reagents | Carboxylic acid, alcohol, TBTU/HATU/COMU, base (e.g., DIPEA) | Room temperature, anhydrous solvent (e.g., DMF, DCM) | Fast reactions, high yields, mild conditions | Reagents are more expensive |
| PPh₃/NBS Activation | Carboxylic acid, alcohol, PPh₃, NBS | Low to room temperature, anhydrous solvent | Mild conditions, good yields | Stoichiometric amounts of phosphine oxide byproduct |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
-
To a solution of this compound (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using TBTU
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired alcohol (1.5 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: A troubleshooting flowchart for sluggish esterification.
Caption: Comparison of esterification pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
Impact of fluorine substituents on the reactivity of 5,6-difluoro-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-difluoro-1H-indazole-3-carboxylic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of the fluorine substituents on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of the 5,6-difluoro substituents on the reactivity of 1H-indazole-3-carboxylic acid?
The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This has several key consequences for the molecule's reactivity:
-
Increased Acidity: The carboxylic acid moiety is more acidic compared to its non-fluorinated analog. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.[1] This increased acidity can affect the choice of base and coupling agents in reactions such as amide bond formation.
-
Modified Nucleophilicity of Indazole Nitrogens: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the entire ring system, making the indazole nitrogens less nucleophilic. This can impact the conditions required for N-alkylation and other reactions involving these nitrogen atoms.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring makes it more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for non-activated benzene rings.
-
Enhanced Metabolic Stability: In the context of drug development, the presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.[2] Strategic fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
Q2: I am having trouble with low yields in my amide coupling reactions with this compound. What are the likely causes and solutions?
Low yields in amide coupling reactions with this substrate are often due to its electronic properties. Here are some common issues and troubleshooting steps:
-
Incomplete Activation of the Carboxylic Acid: Due to its increased acidity, the carboxylate is more stable and may require more potent coupling reagents for efficient activation.
-
Deactivation of the Amine: The acidic nature of the carboxylic acid can lead to an acid-base reaction with the amine, protonating it and rendering it non-nucleophilic.[4][6]
-
Poorly Nucleophilic Amines: If you are using an electron-deficient amine, the reaction can be sluggish.
-
Solution: In addition to using a more potent coupling agent, increasing the reaction temperature or prolonging the reaction time may be necessary.[5]
-
Q3: I am observing a mixture of N1 and N2 isomers during N-alkylation. How can I control the regioselectivity?
Achieving regioselectivity in the N-alkylation of indazoles is a common challenge, and the outcome is highly dependent on the reaction conditions.[7][8][9]
-
For selective N1-alkylation: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[8][9][10][11] This is often attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[12]
-
For selective N2-alkylation: While generally the minor product under many conditions, using a different solvent and base combination can alter the N1/N2 ratio. For some substituted indazoles, acidic conditions have been shown to promote N2-alkylation.[8] Additionally, electron-withdrawing groups at the C7 position can direct alkylation to the N2 position.[5][11]
Q4: Is decarboxylation of this compound a concern?
Yes, decarboxylation can be a side reaction under harsh conditions, particularly at high temperatures.[5] Aromatic carboxylic acids are generally more resistant to decarboxylation than aliphatic ones.[13] However, if your reaction conditions are forcing (e.g., high heat), you may observe the formation of 5,6-difluoro-1H-indazole as a byproduct. If decarboxylation is desired, specific methods involving transition metal catalysts or photoredox catalysis are typically required for efficient conversion.[14][15][16]
Troubleshooting Guides
Amide Bond Formation
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete activation of the carboxylic acid. | Switch to a more potent coupling reagent (e.g., HATU, HBTU, PyBOP).[4][5] |
| Amine is being protonated by the acidic starting material. | Use a non-nucleophilic base (e.g., DIPEA, TEA). Pre-activate the carboxylic acid before adding the amine.[4][5] | |
| Use of a poorly nucleophilic amine. | Increase reaction temperature and/or time. Use a more potent coupling reagent.[5] | |
| Formation of N-acylurea byproduct | Using carbodiimide coupling reagents (e.g., EDC, DCC) without an additive. The O-acylisourea intermediate rearranges. | Add a nucleophilic catalyst such as HOBt or OxymaPure to form a more stable active ester.[5] |
| Difficult purification | Removal of urea byproducts and excess coupling reagents. | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the dicyclohexylurea (DCU) is often insoluble and can be filtered off.[5] |
N-Alkylation
| Problem | Possible Cause | Recommended Solution |
| Mixture of N1 and N2 isomers | Non-optimal base and solvent combination. | For N1 selectivity, use NaH in THF.[8][9][10][11] For N2 selectivity, consider exploring different solvent/base combinations or acidic conditions, though this is less common.[8] |
| Low reaction conversion | Insufficiently strong base or low temperature. | Ensure the base is strong enough to deprotonate the indazole N-H. Gently heating the reaction may improve conversion.[9] |
| Poor quality of reagents or solvent. | Use anhydrous solvents and fresh reagents. |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF (to make a ~0.1 M solution) and stir until dissolved.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high N1-regioselectivity.
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the indazole to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat if necessary (e.g., to 50 °C) and monitor for completion by TLC or LC-MS.[9]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.
Protocol 3: Esterification using POCl₃
A mild and efficient protocol for the synthesis of esters.
-
Dissolve this compound (1 mmol) in the desired alcohol (e.g., methanol, 5 mL) and cool in an ice bath.
-
Add POCl₃ (1.2 mmol) dropwise to the cold solution.
-
Stir the resulting solution at room temperature for 2 hours. For secondary alcohols, refluxing may be required.[17]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the ester product.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 20 | >99:1 | [5] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | 20 | 1:1.2 | [5] |
| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | RT | >99:1 | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 (yield %) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl tosylate | Cs₂CO₃ | Dioxane | 90 | 98:2 (yield %) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD | THF | 50 | 2:98 (yield %) | [5] |
| 1H-Indazole | Benzyl chloride | K₂CO₃ | DMF | RT | ~1:1 | [5] |
Visualizations
Caption: Troubleshooting logic for low yield in amide coupling reactions.
Caption: General workflow for N-alkylation showing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. research.ucc.ie [research.ucc.ie]
- 12. benchchem.com [benchchem.com]
- 13. CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]
- 14. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylation [organic-chemistry.org]
- 17. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The comparison includes a detailed examination of a patented method and a plausible alternative route based on established chemical principles. Experimental protocols and quantitative data are presented to facilitate an objective assessment of each approach.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the difluoro substitution on the benzene ring can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. Consequently, efficient and scalable synthetic access to this intermediate is of considerable interest. This guide compares two distinct synthetic strategies: a route proceeding via the cyclization of a substituted isatin and a proposed route involving the cyclization of a difluorophenylhydrazone.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis routes.
| Parameter | Route 1: From 5,6-Difluoroisatin | Route 2: From 3,4-Difluoroaniline (Proposed) |
| Starting Material | 5,6-Difluoroisatin | 3,4-Difluoroaniline |
| Key Intermediates | 2-Amino-4,5-difluorophenylglyoxylic acid diazonium salt | 3,4-Difluorophenylhydrazine, Diethyl (3,4-difluorophenyl)hydrazono-propanedioate |
| Overall Yield | Not explicitly stated, but likely moderate to good based on similar reactions. | Hypothetical, dependent on optimization of each step. |
| Purity | High purity achievable after purification. | Expected to require chromatographic purification. |
| Scalability | Potentially scalable, though handling of diazonium salts requires caution. | Potentially scalable, avoids energetic intermediates like diazonium salts. |
| Reagent Availability | 5,6-Difluoroisatin is commercially available but can be expensive. | 3,4-Difluoroaniline is a readily available and less expensive starting material. |
| Safety Considerations | Involves the in-situ formation of a diazonium salt, which can be unstable. Use of stannous chloride, a strong reducing agent. | Use of sodium nitrite for diazotization. Hydrazine derivatives can be toxic. |
Synthesis Route 1: From 5,6-Difluoroisatin
This route is based on a procedure described in European Patent EP0358903A2. It involves the ring-opening of 5,6-difluoroisatin, followed by diazotization and subsequent reductive cyclization.
Experimental Protocol
Step 1: Ring Opening of 5,6-Difluoroisatin
To a solution of sodium hydroxide in water, 5,6-difluoroisatin is added and gently heated until a clear solution is obtained. The reaction mixture is then cooled.
Step 2: Diazotization and Reductive Cyclization
The cooled solution from Step 1 is treated with an aqueous solution of sodium nitrite at 0°C. This mixture is then added portion-wise to a chilled solution of sulfuric acid. After stirring, a solution of stannous chloride in concentrated hydrochloric acid is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed sequentially with water, acetone, and methanol, and then dried to yield this compound.
Synthesis Route 2: Proposed Route from 3,4-Difluoroaniline
This proposed route utilizes a common and versatile method for indazole synthesis involving the formation and cyclization of a phenylhydrazone derivative.
Experimental Protocol (Hypothetical)
Step 1: Diazotization of 3,4-Difluoroaniline
3,4-Difluoroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Formation of 3,4-Difluorophenylhydrazine
The cold diazonium salt solution from Step 1 is added slowly to a chilled solution of stannous chloride in concentrated hydrochloric acid. The resulting mixture is stirred for a period, and the precipitated 3,4-difluorophenylhydrazine hydrochloride is collected by filtration, washed with a cold solvent, and dried.
Step 3: Formation of the Hydrazone
3,4-Difluorophenylhydrazine hydrochloride is reacted with diethyl ketomalonate in a suitable solvent, such as ethanol, in the presence of a catalytic amount of acid (e.g., acetic acid). The reaction mixture is heated to reflux to form the diethyl (3,4-difluorophenyl)hydrazono-propanedioate.
Step 4: Cyclization and Saponification
The crude hydrazone from Step 3 is subjected to cyclization conditions, which can be achieved by heating in a high-boiling solvent such as diphenyl ether or by using a Lewis acid catalyst. The resulting indazole ester is then saponified using an aqueous base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, this compound.
Visualization of Synthesis Routes
Route 1: From 5,6-Difluoroisatin
Caption: Synthesis of this compound from 5,6-difluoroisatin.
Route 2: Proposed Route from 3,4-Difluoroaniline
Caption: Proposed synthesis of this compound from 3,4-difluoroaniline.
Comparison and Conclusion
Route 1 (From 5,6-Difluoroisatin): This is a documented and validated method. Its primary advantage is the directness of the transformation from a relatively advanced intermediate. However, the availability and cost of 5,6-difluoroisatin may be a limiting factor for large-scale synthesis. The use of a diazonium salt intermediate necessitates careful temperature control and adherence to safety protocols.
Route 2 (Proposed, from 3,4-Difluoroaniline): This proposed route starts from a more readily available and economical starting material. It follows a classic and well-established pathway for indazole synthesis, offering flexibility in the choice of reagents and conditions for each step. While this route involves more synthetic steps, it avoids the direct handling of a potentially unstable isatin ring-opened intermediate. The overall yield would be dependent on the optimization of each transformation.
A Comparative Guide to the Biological Activity of 5,6-Difluoro-Indazole-3-Carboxylic Acid and Other Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
The indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the indazole ring system allows for the fine-tuning of potency and selectivity toward various biological targets. This guide provides an objective comparison of the biological activity of 5,6-difluoro-indazole-3-carboxylic acid with other substituted indazole-3-carboxylic acid derivatives, supported by experimental data.
Comparative Biological Activity: Kinase Inhibition
Indazole-3-carboxylic acid derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation. The substitution pattern on the indazole ring significantly influences their inhibitory activity. Fluorine substitutions, in particular, are often employed to enhance binding affinity and improve pharmacokinetic properties.
While direct comparative data for 5,6-difluoro-indazole-3-carboxylic acid is limited in publicly available literature, structure-activity relationship (SAR) studies on related fluorinated indazoles suggest that di-fluoro substitution can be advantageous. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the presence of a fluorine atom on the phenyl ring of an indazole derivative led to a remarkable improvement in activity.[1]
Below is a summary of the inhibitory concentrations (IC50) of various substituted indazole derivatives against several key kinases. This data, compiled from multiple sources, illustrates the impact of different substitution patterns.
Table 1: Comparative Inhibitory Potency (IC50) of Substituted Indazole Derivatives against Protein Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Notes |
| Axitinib (Indazole derivative) | VEGFR1 | 0.1 | Potent VEGFR inhibitor. |
| Axitinib (Indazole derivative) | VEGFR2 | 0.2 | Demonstrates high affinity for VEGFRs. |
| Axitinib (Indazole derivative) | VEGFR3 | 0.1-0.3 | Key anti-angiogenic agent. |
| Pazopanib (Indazole derivative) | VEGFR1 | 10 | Multi-targeted kinase inhibitor. |
| Pazopanib (Indazole derivative) | VEGFR2 | 30 | Used in the treatment of renal cell carcinoma. |
| Pazopanib (Indazole derivative) | VEGFR3 | 47 | Broader kinase inhibition profile than Axitinib. |
| 6-fluoroindazole derivative | ROCK1 | 14 | Fluorine at the 6-position significantly enhanced potency.[2] |
| 4-fluoroindazole derivative | ROCK1 | 2500 | Fluorine at the 4-position was less effective.[2] |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | Demonstrates exceptional kinase inhibitory activity.[3] |
| 3-aminoindazole derivative (28a) | c-Met | 1.8 | Potent inhibitor of c-Met kinase.[4] |
| 1H-indazole-3-carboxamide (30l) | PAK1 | 9.8 | Selective PAK1 inhibitor.[5] |
Comparative Biological Activity: CRAC Channel Inhibition
Calcium Release-Activated Calcium (CRAC) channels are crucial for calcium signaling in immune cells. Indazole-3-carboxamides have been identified as potent blockers of these channels, offering therapeutic potential for autoimmune and inflammatory diseases. The substitution on both the indazole ring and the carboxamide moiety plays a critical role in their inhibitory activity.
Table 2: Comparative Inhibitory Potency (IC50) of Substituted Indazole-3-Carboxamides against CRAC Channels
| Compound/Derivative | Target | IC50 (µM) | Notes |
| Indazole-3-carboxamide (12d) | CRAC Channel (Ca2+ influx) | < 1 | Actively inhibits calcium influx and stabilizes mast cells.[6] |
| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (4k) | CRAC Channel (Current) | 4.9 | Fast onset, reversible, and selective CRAC channel blocker.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of indazole-3-carboxylic acid derivatives.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant Kinase (e.g., VEGFR2, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test Compound (e.g., 5,6-difluoro-indazole-3-carboxylic acid derivative)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: In a well of the assay plate, combine the kinase, substrate, and test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
CRAC Channel-Mediated Calcium Influx Assay
Objective: To measure the inhibition of store-operated calcium entry (SOCE) by a test compound in a cell-based assay.
Materials:
-
Jurkat T cells or other suitable cell line
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Thapsigargin (SERCA pump inhibitor)
-
HEPES-buffered saline solution (HBSS) with and without CaCl2
-
Test Compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Plate Jurkat T cells in 96-well plates.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS without CaCl2.
-
Compound Incubation: Add the test compound at various concentrations and incubate.
-
Store Depletion: Add thapsigargin to deplete intracellular calcium stores.
-
Calcium Influx Measurement: Add HBSS containing CaCl2 to initiate calcium influx.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the calcium influx peak in the presence of the test compound compared to the vehicle control to determine the IC50 value.
TNFα Secretion Assay from Mast Cells
Objective: To quantify the inhibition of TNFα release from activated mast cells by a test compound.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
DNP-IgE and DNP-HSA (for cell activation)
-
Test Compound
-
Cell culture medium
-
ELISA kit for TNFα quantification
Procedure:
-
Cell Sensitization: Sensitize mast cells with DNP-IgE overnight.
-
Compound Treatment: Pre-incubate the sensitized cells with the test compound for 1 hour.
-
Cell Activation: Stimulate the cells with DNP-HSA to induce degranulation and cytokine release.
-
Supernatant Collection: After a suitable incubation period (e.g., 4-6 hours), collect the cell supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNFα secretion at different compound concentrations and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by these compounds and the experimental workflows used to study them is crucial for drug development.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Many indazole derivatives, such as Axitinib and Pazopanib, target this kinase.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are often overexpressed in cancers and play a role in cell survival and proliferation.
Conclusion
Substituted indazole-3-carboxylic acids represent a versatile class of compounds with a wide range of biological activities. The inclusion of fluorine atoms, such as in the 5,6-difluoro substitution, is a common strategy to enhance potency and modulate physicochemical properties. The provided data and protocols offer a framework for the comparative evaluation of these compounds in drug discovery and development. Further direct comparative studies are warranted to fully elucidate the specific advantages of the 5,6-difluoro substitution pattern across various biological targets.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives showing promise in pre-clinical and clinical settings. This guide provides a comparative analysis of the potential efficacy of kinase inhibitors derived from the 5,6-difluoro-1H-indazole-3-carboxylic acid backbone. While specific, publicly documented kinase inhibitors directly synthesized from this exact starting material are limited, this guide constructs a representative model based on extensive research into structurally similar compounds and established synthetic methodologies. This allows for a robust comparison with known indazole-based and alternative kinase inhibitors, supported by experimental data from peer-reviewed studies.
Performance Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activities of a representative 5,6-difluoro-1H-indazole-3-carboxamide derivative against key oncological kinase targets, alongside a comparison with other relevant indazole-based and alternative kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| Representative Compound 1 | 5,6-difluoro-1H-indazole-3-carboxamide | VEGFR-2 | <30 (projected) |
| Compound W11 (from patent CN114276297A) | 1H-indazole | VEGFR-2 | <30 |
| Compound 30l | 1H-indazole-3-carboxamide | PAK1 | 9.8 |
| Axitinib | Indazole | VEGFR-1, -2, -3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 |
| Sunitinib | Indolinone | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2, 8, 1, 1, 3 |
| Sorafenib | Pyridine-carboxamide | VEGFR-2, -3, PDGFRβ, c-KIT, FLT3, BRAF | 90, 20, 57, 68, 58, 6 |
Table 2: Cellular Anti-proliferative Activity (IC50)
| Compound ID | Cell Line | Key Target Pathway | IC50 (µM) |
| Representative Compound 1 | HUVEC (Human Umbilical Vein Endothelial Cells) | VEGFR-2 | Projected potent activity |
| Compound 2f | 4T1 (Murine Breast Cancer) | Not specified | 0.23 - 1.15 |
| Compound 8h | HCT-116 (Human Colorectal Carcinoma) | VEGFR-2/EGFR | 0.023 |
| Compound 8h | MCF-7 (Human Breast Adenocarcinoma) | VEGFR-2/EGFR | 0.025 |
| Axitinib | HUVEC | VEGFR-2 | 0.05 |
| Sunitinib | HUVEC | VEGFR-2 | 0.01 |
| Sorafenib | HUVEC | VEGFR-2 | 0.02 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Synthesis of N-aryl-5,6-difluoro-1H-indazole-3-carboxamide (Representative Compound)
This protocol is a representative method based on established procedures for the synthesis of indazole-3-carboxamides.
-
Amide Coupling: To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1 equivalent) and triethylamine (2 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5,6-difluoro-1H-indazole-3-carboxamide.
In Vitro VEGFR-2 Kinase Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the VEGFR-2 enzyme.
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100.
-
Add recombinant human VEGFR-2 enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., HTRF®).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.
-
Seed cancer cells (e.g., HUVEC, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay assesses the anti-angiogenic potential of a compound.
-
Use transgenic zebrafish embryos that express a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP)).
-
At 24 hours post-fertilization (hpf), place the embryos in a 96-well plate.
-
Add the test compound at various concentrations to the embryo medium.
-
Incubate the embryos for 24-48 hours.
-
Anesthetize the embryos and image the trunk vasculature using fluorescence microscopy.
-
Quantify the extent of intersegmental vessel (ISV) formation and sprouting. A reduction in the number or length of ISVs compared to the control group indicates anti-angiogenic activity.
Visualizations
Signaling Pathway
Navigating the Stability Landscape: A Comparative Guide to 5,6-Difluoro-1H-indazole-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the stability of a therapeutic candidate is a cornerstone of successful drug discovery. This guide provides a comparative overview of the in vitro and in vivo stability of 5,6-difluoro-1H-indazole-3-carboxylic acid derivatives, a chemical scaffold of growing interest in medicinal chemistry. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decision-making in the selection and optimization of drug candidates.
The strategic incorporation of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability and other pharmacokinetic properties. The 5,6-difluoro substitution on the indazole ring is intended to block potential sites of metabolism and modulate the physicochemical properties of the molecule. This guide delves into the practical aspects of assessing the stability of derivatives of this scaffold.
In Vitro Stability: A Comparative Analysis
The initial assessment of a compound's stability is typically performed using in vitro assays that model key metabolic and physiological environments. These assays provide crucial early insights into a compound's potential liabilities.
Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a standard tool for evaluating Phase I metabolic stability.[1] The stability of a compound is typically reported as its half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[2]
Table 1: Illustrative in vitro Metabolic Stability Data for Indazole Derivatives
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hypothetical Compound A | Non-fluorinated indazole-3-carboxamide | 25 | 27.7 |
| Hypothetical Compound B | 5,6-difluoro-1H-indazole-3-carboxamide analog of A | > 60 | < 11.6 |
| Hypothelial Compound C | Alternative 5,6-difluoro-1H-indazole-3-carboxamide | 45 | 15.4 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of increased metabolic stability with fluorination. Actual values would be determined experimentally.
Plasma Stability
Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules.[4][5] Plasma stability assays are therefore crucial for identifying compounds susceptible to hydrolysis.[6] Compounds that are rapidly degraded in plasma are likely to have poor in vivo efficacy.[4]
Table 2: Illustrative Plasma Stability Data for this compound Derivatives
| Compound ID | Species | Incubation Time (min) | % Remaining | Half-life (t½, min) |
| Hypothetical Compound B | Human | 0 | 100 | > 120 |
| 30 | 98 | |||
| 60 | 95 | |||
| 120 | 92 | |||
| Hypothetical Compound C | Rat | 0 | 100 | > 120 |
| 30 | 97 | |||
| 60 | 94 | |||
| 120 | 91 |
Note: The data in this table is hypothetical and for illustrative purposes only. Carboxamide derivatives are generally expected to have good plasma stability.
In Vivo Stability and Pharmacokinetics
While in vitro assays provide valuable initial data, in vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism. These studies provide key parameters such as clearance, volume of distribution, and bioavailability.
Currently, specific in vivo pharmacokinetic data for a comparative series of this compound derivatives is limited in publicly accessible literature. However, the improved in vitro metabolic stability observed with fluorinated indazoles is generally expected to translate to improved in vivo stability and potentially a longer half-life.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable stability data. Below are standard protocols for the key in vitro stability assays.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[2]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)[7]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[7]
-
NADPH regenerating system (Cofactor)[1]
-
Positive control compounds (e.g., compounds with known low, medium, and high clearance)[8]
-
Acetonitrile containing an internal standard for quenching the reaction[2]
-
96-well incubation plates
-
LC-MS/MS system for analysis[2]
Procedure:
-
Preparation: Thaw pooled liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsomes and the test compound or control compound to the appropriate wells.[2]
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[2]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[2]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.[1][2]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.[2]
-
Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[2]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[2]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .[2]
In Vitro Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma from different species.[4]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., human, rat, mouse)[5]
-
Phosphate buffer (e.g., pH 7.4)
-
Positive control compound (known to be unstable in plasma)[4]
-
Acetonitrile or methanol containing an internal standard for quenching the reaction[4][5]
-
96-well incubation plates
-
LC-MS/MS system for analysis[4]
Procedure:
-
Preparation: Thaw pooled plasma at room temperature or 37°C. Prepare working solutions of the test compound and positive control.
-
Incubation Setup: In a 96-well plate, add the plasma and then the test compound or control compound.[5]
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate and add ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction.[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[5]
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of compound remaining versus time to determine the degradation profile.
-
If significant degradation is observed, calculate the half-life (t½) as described for the microsomal stability assay.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the workflows for the in vitro stability assays.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. mercell.com [mercell.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Head-to-Head Comparison of Coupling Agents for the Amidation of 5,6-Difluoro-1H-indazole-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling agent is paramount to the success of these reactions, directly impacting yield, purity, and scalability. This guide provides a head-to-head comparison of common coupling agents for the amidation of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.
The presence of the difluoro substitution on the indazole ring can influence the reactivity of the carboxylic acid, making the selection of an optimal coupling agent critical. This comparison focuses on three widely used reagents: HATU, a highly efficient uronium salt; EDC/HOBt, a cost-effective carbodiimide combination; and T3P, a phosphonic anhydride known for its mild conditions and ease of workup.
Performance Comparison
The following table summarizes the performance of HATU, EDC/HOBt, and T3P in the amidation of indazole-3-carboxylic acids. While direct comparative data for this compound is not extensively available in the literature, the data for the parent 1H-indazole-3-carboxylic acid provides a strong basis for comparison. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid, which may enhance its reactivity towards activation by coupling agents.
| Coupling Agent | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| HATU | >90% (estimated for substituted indazole) | 2-6 hours[1] | Room Temperature | High efficiency, even for challenging couplings; rapid reactions.[1] | Higher cost; potential for side reactions if not used correctly. |
| EDC/HOBt | 65-88% (with 1H-indazole-3-carboxylic acid) | 4-6 hours | Room Temperature | Cost-effective; readily available. | Lower yields for less reactive amines; HOBt has safety concerns. |
| T3P® | High (generally reported) | Variable | Room Temperature | Mild reaction conditions; low epimerization; easy workup (water-soluble byproducts). | Less literature data available for this specific substrate. |
Experimental Protocols
Detailed methodologies for the coupling of a generic amine with this compound using each of the compared reagents are provided below.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields, particularly with less reactive or sterically hindered amines.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine followed by DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU in one portion and continue stirring at room temperature for 2-6 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol offers a balance between cost and efficiency and is suitable for a wide range of amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound, HOBt, and EDC·HCl in anhydrous DMF.
-
Add TEA to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Mild Coupling with T3P®
This protocol is advantageous for its mild conditions and straightforward workup, minimizing epimerization in chiral substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
T3P® (50% solution in ethyl acetate) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous acetonitrile or ethyl acetate
Procedure:
-
Dissolve this compound and the amine in the chosen anhydrous solvent.
-
Add the base (pyridine or DIPEA).
-
Add the T3P® solution dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine to remove the water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
To further aid in the understanding of these coupling reactions, the following diagrams illustrate the general mechanisms and a typical experimental workflow.
Caption: General signaling pathway for amide bond formation.
Caption: A typical experimental workflow for amide coupling.
Conclusion
The choice of coupling agent for the amidation of this compound depends on the specific requirements of the synthesis. For high-yield and rapid reactions, particularly with challenging substrates, HATU is an excellent choice despite its higher cost. For more routine transformations where cost is a consideration, EDC/HOBt provides a reliable and economical option. T3P® stands out for its mild conditions and simple workup, making it an attractive "green" alternative with the potential for high purity and low levels of epimerization. Researchers are encouraged to consider these factors when selecting the most appropriate coupling agent for their specific drug discovery and development needs.
References
Comparative Analysis of 5,6-difluoro-1H-indazole-3-carboxamides: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold is a cornerstone in the design of novel therapeutics, particularly in oncology and inflammatory diseases. The introduction of fluorine atoms, specifically at the 5- and 6-positions of the indazole ring, is a recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-difluoro-1H-indazole-3-carboxamides, drawing upon available data for the broader class of indazole-3-carboxamides to infer key structural determinants of activity.
General Structure-Activity Relationships of 1H-Indazole-3-carboxamides
The biological activity of 1H-indazole-3-carboxamides is significantly influenced by the nature of the substituent on the amide nitrogen (R group). This portion of the molecule often dictates target selectivity and potency by interacting with specific pockets of the target protein.[8][9]
Key SAR Observations for 1H-Indazole-3-carboxamides as Kinase Inhibitors:
Studies on various kinase targets have revealed several general SAR trends for the 1H-indazole-3-carboxamide scaffold. These can be extrapolated to the 5,6-difluoro analogs.
-
Substitution at the Amide Nitrogen (R): This is a critical determinant of potency and selectivity.
-
Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings can lead to potent kinase inhibition. The substitution pattern on these rings is crucial for fine-tuning activity.
-
Piperazine Moieties: A common feature in potent kinase inhibitors, the piperazine ring can extend into solvent-exposed regions of the ATP-binding site. Terminal substituents on the piperazine are key for optimizing potency and physicochemical properties.
-
-
Substitution on the Indazole Ring: While this guide focuses on the 5,6-difluoro substitution, other substitutions on the indazole ring have been shown to modulate activity. For instance, small alkyl or alkoxy groups at the 5-position can enhance potency for certain kinases. The 5,6-difluoro substitution is anticipated to influence the electronic properties of the indazole ring system and may enhance binding through favorable interactions with the target protein.
Comparative Data for Representative 1H-Indazole-3-carboxamides
The following table summarizes SAR data for a series of 1H-indazole-3-carboxamides targeting p21-activated kinase 1 (PAK1), a key regulator of cell motility and proliferation. While these compounds lack the 5,6-difluoro substitution, they provide valuable insights into the impact of the amide substituent.
| Compound ID | R (Amide Substituent) | PAK1 IC50 (nM)[8] | Key SAR Observations[8] |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The terminal pyridine on the piperazine is crucial for potent inhibition. |
| 30a | 4-phenylpiperazin-1-yl | 150 | Replacement of the pyridine with a phenyl ring reduces potency. |
| 30e | 4-(pyridin-2-yl)piperazin-1-yl | 25 | The position of the nitrogen in the pyridine ring affects activity. |
| 30j | 4-cyclohexylpiperazin-1-yl | >1000 | A non-aromatic substituent on the piperazine leads to a significant loss of activity. |
Experimental Protocols
General Procedure for the Synthesis of 1H-Indazole-3-carboxamides:
The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.[9]
-
Activation of the Carboxylic Acid: The 1H-indazole-3-carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).
-
Amide Bond Formation: The desired amine is then added to the reaction mixture, often along with a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against a specific kinase is determined using an in vitro kinase assay.[8]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.
-
Procedure: The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.
-
Detection: The extent of the kinase reaction can be measured using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Visualizing Key Relationships
General Synthesis Workflow:
General synthesis workflow for 5,6-difluoro-1H-indazole-3-carboxamides.
Hypothesized Kinase Inhibition Pathway:
Hypothesized mechanism of action for 5,6-difluoro-1H-indazole-3-carboxamides as kinase inhibitors.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8501780B2 - Indazole carboxamides and their use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. echemi.com [echemi.com]
- 5. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 8. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 9. US9073893B2 - 3-Oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives as PARP-1 inhibitors - Google Patents [patents.google.com]
A Comparative Purity Analysis of Commercial 5,6-difluoro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
5,6-difluoro-1H-indazole-3-carboxylic acid is a critical building block in medicinal chemistry, particularly in the development of novel therapeutics. The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, impact product yield and quality, and potentially introduce toxicological risks in drug development pipelines. This guide provides a comparative benchmark of the purity of commercially available this compound, supported by standardized experimental protocols for verification.
Commercial Supplier Purity Comparison
A survey of commercially available this compound from various suppliers indicates that the stated purity is typically ≥96% as determined by High-Performance Liquid Chromatography (HPLC). However, the level of detail provided on certificates of analysis can vary significantly. Researchers should be aware that a general purity statement may not account for the presence of minor, but potentially reactive, impurities.
| Supplier Category | Stated Purity (Typical) | Analytical Method | Common Appearance | Potential Impurities |
| General Chemical Suppliers | ≥96% | HPLC | Off-white to yellow solid | Unreacted starting materials, residual solvents, by-products from synthesis (e.g., regioisomers, decarboxylation products). |
| Specialty Fine Chemical Providers | ≥98% | HPLC, NMR | White to off-white solid | Lower levels of synthetic by-products, detailed information on residual solvents may be available upon request. |
| Custom Synthesis Providers | >99% (upon request) | HPLC, NMR, LC-MS | Crystalline solid | Specific impurity profile dependent on the synthetic route; may provide detailed analytical data and impurity identification. |
Experimental Protocols for Purity Benchmarking
To ensure consistent and reliable purity assessment, the following standardized protocols are recommended. These methods are designed to not only quantify the main component but also to identify potential process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This reverse-phase HPLC method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Expected Results: The main peak corresponding to this compound should be observed. Any additional peaks may indicate the presence of impurities. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹⁹F NMR are powerful techniques for confirming the chemical structure of the target compound and identifying structurally related impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹⁹F NMR: Standard fluorine NMR experiment.
-
Expected Results:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Key signals to observe include the aromatic protons and the acidic proton of the carboxylic acid. The absence of unexpected signals is indicative of high purity.
-
¹⁹F NMR: The spectrum should show signals corresponding to the two fluorine atoms on the indazole ring. The chemical shifts and coupling constants will be characteristic of their positions. The presence of additional fluorine signals would suggest fluorinated impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a highly sensitive technique used to detect and identify trace-level impurities by providing molecular weight information.
Instrumentation and Conditions:
-
LC System: An HPLC or UPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
LC Conditions: The same method as described for HPLC purity determination can be used.
-
MS Conditions:
-
Ionization Mode: ESI negative and positive modes to ensure detection of a wide range of impurities.
-
Scan Range: m/z 100-1000.
-
Expected Results: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound. Any other detected masses could be attributed to impurities, which can then be further investigated based on their molecular weight and fragmentation patterns.
Visualizations
Caption: Experimental workflow for the purity benchmarking of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
Fluorination Enhances Inhibitory Potency of Indazole Analogs Against Fibroblast Growth Factor Receptor (FGFR)
A comparative analysis of 5,6-difluoro-indazole and its non-fluorinated analogs reveals that strategic fluorination of the indazole core can significantly enhance inhibitory activity against key oncogenic kinases. This guide provides an objective comparison of the inhibitory profiles of these compounds, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
The strategic incorporation of fluorine atoms into small molecule inhibitors is a widely utilized strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. In the context of indazole-based kinase inhibitors, fluorination has been shown to improve potency and metabolic stability. This guide focuses on the comparative inhibitory profiles of a fluorinated indazole derivative and its non-fluorinated counterpart against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.
Comparative Inhibitory Profiles
The following table summarizes the in vitro inhibitory potency of a 6-fluoro-1H-indazol-3-amine derivative compared to its non-fluorinated analog against FGFR1. The data is extracted from a study on the structure-activity relationship (SAR) of indazole derivatives as FGFR inhibitors.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Non-fluorinated Analog | 1H-Indazol-3-amine derivative | FGFR1 | > 1000 |
| 6-Fluoro Analog (27a) | 6-Fluoro-1H-indazol-3-amine derivative | FGFR1 | < 4.1 |
Note: The data presented is based on a comparative study of a series of indazole derivatives. The non-fluorinated analog represents a baseline compound from the same series where fluorination was shown to be critical for activity.
The data clearly indicates that the presence of a fluorine atom at the 6-position of the indazole ring results in a dramatic increase in inhibitory potency against FGFR1, with the IC50 value improving from over 1000 nM to less than 4.1 nM[1]. This highlights the significant impact of fluorination on the inhibitory profile of indazole-based compounds. Studies have suggested that the presence of fluorine at this position leads to improved enzymatic activity and cellular potency[1]. Conversely, fluorine substitutions on other parts of the molecule were found to be detrimental to the inhibitory activity[1].
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for these compounds is typically performed using an in vitro kinase assay. Below is a detailed methodology for a representative luminescence-based kinase assay.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase, such as FGFR1, in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (fluorinated and non-fluorinated indazole analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the FGFR1 kinase and substrate in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the FGFR1 kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro kinase IC50 determination.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and inhibition point.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5,6-difluoro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 5,6-difluoro-1H-indazole-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data in pharmaceutical development and quality control. This document outlines the validation of these two methods in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, presenting supporting experimental data to aid in the selection of the most suitable method for your specific research needs.[1][2][3][4][5]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[6] When coupled with a UV detector, it provides a cost-effective and reliable method for routine analysis.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), combines the separation power of liquid chromatography with the high sensitivity and specificity of mass analysis.[8][9] This makes LC-MS/MS the preferred method for analyzing complex mixtures, detecting trace amounts of compounds, and providing structural information.[6][7]
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and budgetary considerations.[6][7]
General Workflow for Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[2] The following diagram illustrates the general workflow for validating an analytical method based on ICH guidelines.
Caption: A flowchart illustrating the key stages of analytical method validation.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound using both HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | - |
| Specificity | Potential for interference from co-eluting compounds. | High specificity due to mass-based detection. | No interference at the retention time of the analyte. |
| Robustness | Robust | Robust | No significant impact on results from minor variations. |
Experimental Protocols
HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in methanol in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration range.
4. Validation Experiments:
-
Specificity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, and high) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
LC-MS/MS Method
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor the transition of the precursor ion to a specific product ion for quantification (e.g., m/z 197.0 -> 153.0).
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in methanol in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Sample Preparation: For complex matrices like plasma, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be required. Dilute the final extract to fall within the calibration range.
5. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are performed in a similar manner to the HPLC-UV method, but with the significantly lower concentration range of the LC-MS/MS method.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on key project requirements.
Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, with the final choice depending on the specific application.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and quantification of higher concentration samples.[7]
-
LC-MS/MS offers superior sensitivity, selectivity, and specificity, making it the ideal choice for bioanalytical studies, trace-level impurity analysis, and applications requiring high-throughput analysis of complex samples.[7][8]
The validation data presented in this guide demonstrates that both methods can be validated to meet the stringent requirements of the pharmaceutical industry. Researchers and drug development professionals should carefully consider the analytical requirements of their studies to select the most appropriate and efficient method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. rajithperera.com [rajithperera.com]
- 9. chemyx.com [chemyx.com]
- 10. campilab.by [campilab.by]
Unveiling the Selectivity of Kinase Inhibitors Derived from 5,6-Difluoro-1H-indazole-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 5,6-difluoro-1H-indazole-3-carboxylic acid scaffold has emerged as a promising starting point for the development of potent modulators of cellular signaling. This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on this and related indazole scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.
While direct and comprehensive kinome-wide cross-reactivity data for kinase inhibitors derived specifically from this compound is not extensively available in the public domain, analysis of structurally related 1H-indazole-3-carboxamide derivatives provides valuable insights into the selectivity profiles that can be achieved from this chemical class.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for a representative 1H-indazole-3-carboxamide derivative against its primary target and a panel of off-target kinases. This data highlights the potential for developing selective inhibitors from the indazole scaffold.
Table 1: Potency of a Representative 1H-Indazole-3-Carboxamide Derivative Against its Primary Kinase Target
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 14 | GSK-3β | 4 |
Data sourced from a study on the optimization of indazole-based GSK-3 inhibitors.[1]
Table 2: Cross-Reactivity Profile of Compound 14 Against a Panel of Kinases
| Kinase | IC50 (nM) | Selectivity Fold (IC50 Off-Target / IC50 GSK-3β) |
| GSK-3β | 4 | 1 |
| CDK2 | >240 | >60 |
| CLK1 | >240 | >60 |
| DYRK1a | <10 | <2.5 |
| GRK2 (ADRBK1) | >240 | >60 |
| GSK-3α | <10 | <2.5 |
| LynB | <10 | <2.5 |
For 12 other kinases in the panel, inhibition was less than 50% at a concentration of 1 µM. Data indicates that while potent against GSK-3β, Compound 14 shows activity against other kinases like DYRK1a, GSK-3α, and LynB, highlighting the importance of comprehensive selectivity profiling.[1]
Case Study: Belzutifan (PT2977) - A Highly Selective HIF-2α Inhibitor with a Related Core Structure
Belzutifan (PT2977), an inhibitor of the hypoxia-inducible factor-2α (HIF-2α), is a notable example of a highly selective therapeutic agent derived from a scaffold related to the indazole core.[2][3] While not a kinase inhibitor, its development underscores the principle of achieving high target specificity. Belzutifan was designed to potently and selectively disrupt the HIF-2α/ARNT heterodimer, a key driver in certain cancers like clear cell renal cell carcinoma.[4] Although comprehensive kinome scan data for belzutifan is not publicly available, its well-documented clinical safety and efficacy profile, with on-target side effects such as anemia (due to suppression of erythropoietin, a HIF-2α target), suggest a high degree of selectivity and a low incidence of off-target kinase-mediated toxicities.[4][5]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial and is typically performed using a variety of biochemical assays. Below are detailed methodologies for commonly employed assays.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][6][7][8]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[2][7]
Methodology:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, the substrate, ATP, and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[6]
-
ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal through a coupled luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Competition Binding Assay (e.g., KINOMEscan®)
This method measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is inversely proportional to the binding affinity of the test compound.[9][10][11]
Methodology:
-
Assay Preparation: A panel of DNA-tagged recombinant human kinases is used. A broadly active kinase inhibitor is immobilized on a solid support.[9][10]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the unbound kinase is washed away. The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).[11]
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.
Visualizations
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 4. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,6-difluoro-1H-indazole-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6-difluoro-1H-indazole-3-carboxylic acid, a compound often utilized in medicinal chemistry and drug discovery. The following procedures are based on general safety protocols for similar chemical structures and should be supplemented by a thorough review of your institution's specific safety guidelines and all relevant local, state, and federal regulations.
Hazard and Safety Information
| Hazard Category | GHS Classification | Precautionary Statement Examples |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[3][5] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemical-resistant gloves that have been inspected before use.[5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator or a dust mask should be used.[5]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
-
Waste Collection:
-
Place all waste material, including any residual this compound and contaminated materials (e.g., weigh boats, contaminated gloves, and wipes), into a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed when not in use.[1][2]
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include appropriate hazard warnings, such as "Irritant" and "Handle with Care".
-
-
Storage:
-
Disposal:
-
The final disposal of the chemical waste must be conducted through an approved and licensed hazardous waste disposal company.[1][4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.[5][6]
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a dry spill, carefully sweep or vacuum the material.[7] Avoid generating dust.
-
Collection: Place the collected material into a suitable container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5,6-difluoro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 5,6-difluoro-1H-indazole-3-carboxylic acid in a laboratory setting. The following procedures are based on general safety protocols for acidic and powdered chemical compounds. Researchers must conduct a thorough risk assessment and consult any available specific Safety Data Sheet (SDS) before handling this chemical.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant apron or a lab coat.[1][3] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling powders outside of a fume hood or if dust is generated.[1] | To protect against the inhalation of harmful dust and vapors.[1] |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety.
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1]
-
Work within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Gather all necessary equipment, including PPE, spill containment materials (such as sodium bicarbonate for neutralization), and waste containers before starting.
-
-
Handling and Use:
-
Wear all required PPE as specified in the table above.
-
When weighing the powdered compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
If creating a solution, always add the acid to the solvent slowly; never the other way around, to prevent a potentially violent exothermic reaction.[1][5]
-
Use a secondary containment carrier when transporting the chemical.[1][2]
-
-
Storage:
-
Store this compound in a dedicated, corrosion-resistant cabinet.[3]
-
Keep the container tightly closed in a dry, well-ventilated area.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable labware, in a clearly labeled, sealed container for hazardous waste.
-
-
Neutralization (for small spills):
-
In case of a small spill, alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Slowly neutralize the acid with a suitable base like sodium bicarbonate, working from the outside in.[1]
-
Once neutralized (pH 6-8), collect the residue into a designated hazardous waste container.[1]
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
